AMG-7980
描述
属性
分子式 |
C19H22N4O2 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
5-(6,7-dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C19H22N4O2/c1-11(2)22-19-12(3)6-13(9-20-19)15-10-21-23-16-8-18(25-5)17(24-4)7-14(15)16/h6-11H,1-5H3,(H,20,22) |
InChI 键 |
CDCZTLPFRMEYFM-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of AMG-7980: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-7980 is a potent and highly specific ligand for phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. Its high affinity and specificity have established it as a valuable tool in neuroscience research, particularly as a positron emission tomography (PET) tracer for in vivo imaging and target occupancy studies of PDE10A. This technical guide delineates the mechanism of action of this compound, detailing its interaction with PDE10A and the subsequent effects on intracellular signaling pathways. Furthermore, it provides a summary of its binding and inhibitory properties, alongside a detailed experimental protocol for its use in radioligand binding assays.
Introduction to this compound and its Target: PDE10A
This compound is a novel small molecule that has been instrumental in the study of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in a multitude of cellular signaling cascades. The strategic expression of PDE10A in the striatum, a key component of the basal ganglia involved in motor control, cognition, and reward, has made it an attractive therapeutic target for neurological and psychiatric disorders. This compound, with its high affinity for PDE10A, serves as a precise tool to investigate the role of this enzyme in both healthy and diseased states.
Core Mechanism of Action: Inhibition of PDE10A
The primary mechanism of action of this compound is its direct binding to and inhibition of the PDE10A enzyme. By occupying the active site of PDE10A, this compound prevents the hydrolysis of cAMP and cGMP. This inhibition leads to an accumulation of these cyclic nucleotides within the medium spiny neurons of the striatum. The elevated levels of cAMP and cGMP, in turn, modulate the activity of downstream signaling pathways, which are crucial for neuronal function.
Impact on Intracellular Signaling Pathways
The inhibition of PDE10A by this compound triggers a cascade of intracellular events. The resulting increase in cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases go on to phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB). The phosphorylation of CREB initiates changes in gene expression that can influence synaptic plasticity and neuronal excitability. This modulation of striatal signaling pathways is believed to be the foundation of the physiological and potential therapeutic effects of PDE10A inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of this compound with its target, PDE10A.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Kd) | 0.94 nM | Rat | Radioligand Binding Assay ([³H]this compound) | |
| Inhibitory Potency (IC50) | 1.9 nM | Not Specified | Biochemical Assay | [3] |
Table 1: In Vitro Binding and Potency of this compound
| Brain Region | Binding Potential (BPND) - Graphical Method | Binding Potential (BPND) - SRTM | Reference |
| Caudate | 0.23 | 0.42 | [1] |
| Putamen | 0.65 | 0.76 | [1] |
| Globus Pallidus | 0.51 | 0.75 | [1] |
Table 2: In Vivo Target Engagement of [¹¹C]this compound in Non-Human Primates (PET) SRTM: Simplified Reference Tissue Model
Experimental Protocols
[³H]this compound Radioligand Binding Assay
This protocol describes a filtration binding assay to determine the affinity and density of PDE10A in tissue homogenates using tritiated this compound.
Materials:
-
[³H]this compound (specific activity ~80 Ci/mmol)
-
Unlabeled this compound (for non-specific binding determination)
-
Striatal tissue homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize frozen striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: Perform the assay in a 96-well plate. For saturation binding experiments, add increasing concentrations of [³H]this compound to the wells. For competition binding experiments, use a fixed concentration of [³H]this compound and increasing concentrations of the unlabeled competitor.
-
Total and Non-Specific Binding: For each concentration of [³H]this compound, prepare triplicate wells for total binding (only [³H]this compound and membrane homogenate) and triplicate wells for non-specific binding (containing an excess of unlabeled this compound, e.g., 10 µM).
-
Incubation: Add the membrane homogenate (typically 50-100 µg of protein per well) to the wells. The final assay volume should be consistent across all wells (e.g., 250 µL). Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. For saturation experiments, plot specific binding against the concentration of [³H]this compound and fit the data to a one-site binding hyperbola to determine the Kd and Bmax values. For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki value.
Visualizations
References
- 1. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
AMG-7980: A Technical Guide to a High-Affinity Phosphodiesterase 10A Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-7980 is a potent and highly specific ligand for phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum.[1] PDE10A plays a crucial role in regulating cyclic nucleotide signaling, which is integral to intraneuronal communication. Its strategic location and function have made it a compelling target for the development of novel therapeutics for neuropsychiatric disorders, particularly schizophrenia. This technical guide provides an in-depth overview of this compound, summarizing its binding characteristics, selectivity, and the experimental methodologies used for its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and inhibitory potency.
Table 1: In Vitro Binding Affinity and Potency of this compound for PDE10A
| Parameter | Value | Species/Tissue |
| Kd | 0.94 nM | Rat Striatum Homogenate |
| IC50 | 1.9 nM | Not Specified |
Table 2: Comparative Ki Values of PDE10A Inhibitors
| Compound | Ki (nM) - Rat Striatum | Ki (nM) - Baboon Striatum | Ki (nM) - Human Striatum |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| AMG 580 | 0.07 | 0.08 | 0.09 |
| AMG 579 | 0.12 | 0.14 | 0.16 |
| AMG 0074 | 0.65 | 0.78 | 0.92 |
Note: While a study indicated that Ki values for this compound in rat, baboon, and human striatal tissues were determined in comparison to other AMG compounds, the specific values were not available in the public domain at the time of this review.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound and other PDE10A inhibitors.
In Vitro PDE10A Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE10A.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE10A.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE10A enzyme is used. The substrate, typically [3H]-cAMP or [3H]-cGMP, is prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: The PDE10A enzyme is incubated with the various concentrations of this compound in the presence of the radiolabeled substrate. The reaction is typically carried out at 37°C for a specified period.
-
Termination: The enzymatic reaction is stopped, often by the addition of a stop reagent or by boiling.
-
Separation and Detection: The product of the enzymatic reaction (e.g., [3H]-AMP) is separated from the unreacted substrate. This can be achieved using techniques like scintillation proximity assay (SPA) beads or chromatography.
-
Data Analysis: The amount of product formed is quantified using a scintillation counter. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay measures the affinity of a ligand for its target receptor.
Objective: To determine the dissociation constant (Kd) of this compound for PDE10A.
General Protocol:
-
Tissue Preparation: Striatal tissue from rats is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing PDE10A.
-
Radioligand: A radiolabeled form of a high-affinity PDE10A ligand (e.g., [3H]this compound or another suitable tracer) is used.
-
Saturation Binding: To determine the Kd and Bmax (maximum number of binding sites), increasing concentrations of the radioligand are incubated with the membrane preparation.
-
Competition Binding: To determine the Ki of a non-radiolabeled compound like this compound, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor.
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: For saturation binding, the specific binding is plotted against the radioligand concentration, and the Kd and Bmax are determined by nonlinear regression analysis. For competition binding, the IC50 is determined and then converted to a Ki value using the Cheng-Prusoff equation.
Ex Vivo Receptor Occupancy Assay
This assay measures the extent to which a drug binds to its target in the brain after in vivo administration.
Objective: To determine the in vivo target engagement of this compound in the brain.
General Protocol:
-
Animal Dosing: Rats are administered with this compound at various doses and at different time points before sacrifice.
-
Tracer Administration: A tracer, which is a compound that binds to the same target (in this case, a PDE10A ligand that can be quantified), is administered to the animals at a specific time before euthanasia.
-
Tissue Collection and Preparation: At the designated time, the animals are euthanized, and the brains are rapidly removed and dissected to isolate the striatum and a reference region with low PDE10A expression (e.g., cerebellum). The tissues are then homogenized.
-
Quantification of Tracer: The concentration of the tracer in the tissue homogenates is measured using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The specific binding of the tracer in the striatum is calculated by subtracting the non-specific binding (measured in the reference region) from the total binding. The receptor occupancy is then determined by comparing the specific binding in the drug-treated animals to that in the vehicle-treated control group.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of PDE10A in the cyclic nucleotide signaling cascade within a medium spiny neuron.
Caption: PDE10A signaling cascade in a medium spiny neuron.
Experimental Workflow
The diagram below outlines the general workflow for the preclinical evaluation of a PDE10A ligand like this compound.
Caption: Preclinical evaluation workflow for a PDE10A ligand.
Logical Relationship
This diagram illustrates the logical relationship from the identification of PDE10A as a therapeutic target to the potential clinical application of a ligand like this compound.
Caption: Development path for a PDE10A-targeting therapeutic.
References
The Role of Phosphodiesterase 10A in Neuropsychiatric Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in intracellular signaling.[1] Highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and emotional processing, PDE10A has emerged as a significant therapeutic target for a range of neuropsychiatric disorders.[2][3] Dysregulation of PDE10A is implicated in the pathophysiology of schizophrenia, Huntington's disease, and Parkinson's disease. This technical guide provides a comprehensive overview of the function of PDE10A, its role in these disorders, quantitative data from preclinical and clinical studies of PDE10A inhibitors, and detailed experimental protocols for its investigation.
Introduction to PDE10A
PDE10A is a member of the phosphodiesterase superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides.[2] Its unique and high expression in the striatal MSNs, the principal neurons of the basal ganglia, positions it as a key regulator of dopamine (B1211576) signaling.[3] By controlling cAMP and cGMP levels, PDE10A modulates the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia, which are crucial for coordinated movement and cognitive functions.[4]
PDE10A Signaling Pathway
Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP. This, in turn, activates protein kinase A (PKA) and protein kinase G (PKG) signaling cascades. In the basal ganglia, this results in the potentiation of dopamine D1 receptor signaling and a concomitant inhibition of dopamine D2 receptor signaling.[2] This dual action has made PDE10A inhibitors an attractive therapeutic strategy for disorders characterized by dopamine dysregulation.
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Role of PDE10A in Neuropsychiatric Disorders
Schizophrenia
The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to psychotic symptoms. By modulating both D1 and D2 receptor signaling, PDE10A inhibitors were considered a promising novel class of antipsychotics.[2] Preclinical studies in animal models of psychosis demonstrated that PDE10A inhibitors could attenuate hyperlocomotion induced by dopamine agonists and NMDA receptor antagonists.[5] However, despite promising preclinical data, several PDE10A inhibitors have failed to demonstrate significant efficacy in clinical trials for the treatment of acute schizophrenia.[6]
PET imaging studies in schizophrenia patients have yielded mixed results regarding PDE10A expression. One study using the radioligand [11C]IMA107 found no significant difference in PDE10A binding potential (BP) between patients and healthy controls.[6][7][8][9][10] Another study using [11C]Lu AE92686 reported reduced striatal PDE10A levels in patients, which correlated with cognitive symptoms.[11]
Huntington's Disease
Huntington's disease is a neurodegenerative disorder characterized by the progressive loss of MSNs in the striatum. PET imaging studies have consistently shown a significant reduction in PDE10A expression in the striatum of Huntington's disease patients, even in premanifest stages.[12][13][14] This loss of PDE10A correlates with disease severity and motor symptoms.[12] While the therapeutic potential of PDE10A inhibitors in Huntington's disease is still under investigation, preclinical studies in mouse models have shown that these inhibitors can ameliorate motor deficits and striatal pathology.[11]
Parkinson's Disease
Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. PET studies have demonstrated a significant loss of PDE10A expression in the striatum and globus pallidus of Parkinson's disease patients, which is associated with disease duration and severity of motor symptoms.[2] PDE10A inhibitors are being explored as a potential non-dopaminergic therapy for Parkinson's disease, with preclinical studies suggesting they may restore motor function.
Quantitative Data Summary
PDE10A Expression in Human Brain Regions
| Brain Region | mRNA Expression (nTPM) |
| Striatum (Putamen) | ~150-200 |
| Nucleus Accumbens | ~100-150 |
| Caudate | ~100-150 |
| Substantia Nigra | ~20-50 |
| Hippocampus | <10 |
| Cerebral Cortex | <10 |
| Cerebellum | <5 |
| Data are approximate ranges compiled from publicly available human brain expression databases. |
In Vitro Potency of Selected PDE10A Inhibitors
| Inhibitor | IC50 (nM) |
| Papaverine | ~30 |
| MP-10 | 0.18 - 4.3 |
| TAK-063 | 0.30 |
| IC50 values can vary depending on assay conditions.[5][15] |
PDE10A PET Imaging in Neuropsychiatric Disorders
| Disorder | Radioligand | Brain Region | Finding |
| Schizophrenia | [11C]IMA107 | Striatum, Thalamus, Globus Pallidus, Substantia Nigra | No significant difference in BPND vs. healthy controls.[7][8] |
| Huntington's Disease | [18F]MNI-659 | Striatum, Globus Pallidus | ~50% reduction in BPND in early manifest HD vs. healthy controls.[12][13][16] |
| Parkinson's Disease | [11C]IMA107 | Striatum, Globus Pallidus | 14-28% loss of PDE10A expression associated with disease progression and severity.[2] |
| BPND = Non-displaceable Binding Potential |
Experimental Protocols
PDE10A Enzyme Activity Assay (Fluorescence Polarization)
This protocol describes a common method to measure the enzymatic activity of PDE10A and the potency of its inhibitors.
Caption: Workflow for a PDE10A fluorescence polarization assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human PDE10A enzyme in assay buffer to the desired concentration (e.g., 0.25 ng/µL).
-
Prepare a stock solution of fluorescently labeled substrate (e.g., FAM-cAMP) in assay buffer (e.g., 100 nM).
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of assay buffer to the "blank" wells of a 96-well black microplate.
-
Add 25 µL of inhibitor solution or vehicle to the "test" and "control" wells, respectively.
-
Add 25 µL of the fluorescent substrate solution to all wells except the "blank" wells.
-
Initiate the reaction by adding 50 µL of the diluted PDE10A enzyme solution to the "test" and "control" wells. Add 50 µL of assay buffer to the "blank" and "no enzyme" control wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed substrate.
-
Read the fluorescence polarization on a microplate reader with appropriate filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Radioligand Binding Assay
This protocol is for determining the affinity of a test compound for PDE10A using a competitive binding assay with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., striatum) or cells expressing PDE10A in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg of protein), a fixed concentration of radioligand (e.g., [3H]-MP-10 at its Kd concentration), and varying concentrations of the unlabeled test compound.
-
The total assay volume is typically 200-250 µL in a suitable binding buffer.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of an unlabeled PDE10A ligand (e.g., 10 µM papaverine) is included.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition curve.
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a behavioral paradigm used to assess the antipsychotic-like activity of compounds.
Detailed Methodology:
-
Apparatus:
-
A two-way shuttle box with two identical compartments separated by a closable door. The floor of each compartment is a grid that can deliver a mild electric footshock. Each compartment is equipped with a light and a sound generator to serve as conditioned stimuli (CS).
-
-
Training Procedure:
-
Habituation: Place the rat in the shuttle box for a period (e.g., 5-10 minutes) to allow for exploration.
-
Acquisition Training: A trial consists of the presentation of a CS (e.g., a light and a tone) for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move during the CS, a mild footshock (the unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds) is delivered through the grid floor. The rat can terminate the shock by moving to the other compartment (an escape response).
-
Each training session consists of a set number of trials (e.g., 30-50) with a variable inter-trial interval. Training continues until the rats reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once a stable baseline is achieved, administer the test compound or vehicle at a specified time before the test session.
-
Conduct the test session as described in the training procedure.
-
Record the number of avoidances, escapes, and escape failures.
-
-
Data Analysis:
Conclusion and Future Directions
PDE10A remains a compelling target for the treatment of neuropsychiatric disorders, particularly those involving basal ganglia dysfunction. While the initial promise of PDE10A inhibitors for schizophrenia has not been fully realized in clinical trials, the wealth of preclinical data and the clear involvement of PDE10A in the pathophysiology of Huntington's and Parkinson's diseases warrant continued investigation. Future research should focus on developing more selective and potent PDE10A inhibitors with optimized pharmacokinetic and pharmacodynamic properties. Furthermore, a deeper understanding of the complex downstream effects of PDE10A inhibition in different neuronal populations will be crucial for the successful clinical translation of this therapeutic approach. The use of advanced imaging techniques and robust preclinical models will be instrumental in guiding the development of the next generation of PDE10A-targeted therapies for these debilitating disorders.
References
- 1. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Phosphodiesterase 10A in Schizophrenia: A PET Study Using [(11)C]IMA107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Phosphodiesterase 10A levels are related to striatal function in schizophrenia: a combined positron emission tomography and functional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phosphodiesterase 10 positron emission tomography tracer, [18F]MNI-659, as a novel biomarker for early Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Change in PDE10 across early Huntington disease assessed by [18F]MNI-659 and PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 20. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
AMG-7980: A Technical Guide for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-7980 is a potent and selective phosphodiesterase 10A (PDE10A) ligand that has been developed primarily as a positron emission tomography (PET) tracer for in vivo imaging of the PDE10A enzyme in the central nervous system (CNS). Its high specificity and favorable uptake in PDE10A-rich regions, such as the striatum, make it a valuable tool for neuroscience research, particularly in the study of neuropsychiatric and neurodegenerative disorders where PDE10A is a key therapeutic target. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its application in CNS research, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Disclaimer: The publicly available information on this compound is predominantly focused on its utility as a PET imaging agent. Extensive preclinical data on its pharmacokinetics, pharmacodynamics (beyond receptor occupancy), and in vivo efficacy in animal models of CNS disorders are limited in the public domain.
Core Mechanism of Action: Targeting the PDE10A Signaling Pathway
This compound exerts its effects by binding to and inhibiting the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in intracellular signaling cascades.
By inhibiting PDE10A, this compound leads to an accumulation of intracellular cAMP and cGMP. This, in turn, activates downstream signaling pathways mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB) and ion channels, ultimately modulating neuronal excitability, gene expression, and synaptic plasticity. The high expression of PDE10A in the medium spiny neurons of the striatum makes this pathway a critical regulator of motor control, cognition, and emotional processing.
Below is a diagram illustrating the core signaling pathway affected by this compound.
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its use as a PET tracer, specifically its binding potential in different brain regions of non-human primates.
| Parameter | Caudate | Putamen | Globus Pallidus | Reference |
| Binding Potential (BPND) - Graphical Method | 0.23 | 0.65 | 0.51 | [1] |
| Binding Potential (BPND) - SRTM Method | 0.42 | 0.76 | 0.75 | [1] |
| In Vivo Specificity (Striatum/Thalamus Ratio) | 10 | - | - | [2] |
| Striatal Uptake (%ID/g tissue) | 1.2 | - | - | [2] |
| PDE10A Affinity (KD) in rat striatum homogenate | 0.94 nM | - | - | [2] |
| PDE10A Target Density (Bmax) in rat striatum homogenate | 2.3 pmol/mg protein | - | - | [2] |
Experimental Protocols
While detailed, step-by-step protocols for experiments specifically utilizing this compound are not extensively published, the following sections outline the methodologies for key experimental procedures based on the available literature and general practices for PDE10A inhibitor research.
In Vivo PET Imaging with [11C]this compound in Non-Human Primates
This protocol describes the general workflow for conducting a PET imaging study to measure PDE10A receptor occupancy using [11C]this compound.
1. Radiotracer Synthesis:
-
[11C]this compound is prepared via a one-pot, two-step reaction.
-
The mean specific activity is approximately 99 ± 74 GBq/μmol with a synthesis time of around 45 minutes[1].
2. Animal Preparation:
-
Non-human primates (e.g., cynomolgus monkeys) are fasted overnight.
-
Anesthesia is induced and maintained throughout the imaging session.
-
Vital signs (heart rate, blood pressure, body temperature) are monitored continuously.
-
Intravenous catheters are placed for radiotracer injection and blood sampling.
3. PET Scan Acquisition:
-
A transmission scan is performed for attenuation correction.
-
A dynamic PET scan is initiated following a bolus or a bolus-plus-constant-infusion of [11C]this compound.
-
Dynamic scan frames are acquired over a period of 90-120 minutes.
4. Arterial Blood Sampling and Metabolite Analysis:
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.
-
Plasma is separated, and metabolite analysis is performed (e.g., using HPLC) to determine the fraction of unchanged parent radiotracer.
5. Image Reconstruction and Analysis:
-
PET images are reconstructed with corrections for attenuation, scatter, and radioactive decay.
-
Magnetic Resonance Imaging (MRI) is performed for anatomical co-registration.
-
Regions-of-interest (ROIs), including the striatum (caudate, putamen), globus pallidus, and a reference region (e.g., thalamus), are delineated on the co-registered MRI.
-
Time-activity curves (TACs) for each ROI are generated.
-
Kinetic modeling (e.g., Logan graphical analysis, Simplified Reference Tissue Model - SRTM) is applied to the TACs and the metabolite-corrected arterial input function to estimate the binding potential (BPND).
6. Receptor Occupancy Study (optional):
-
To determine target engagement of a non-radiolabeled PDE10A inhibitor, a baseline PET scan is performed.
-
The inhibitor is administered, and a second PET scan is conducted at a time point corresponding to the expected peak receptor occupancy.
-
The percentage of receptor occupancy is calculated from the reduction in BPND between the baseline and post-drug scans.
Below is a workflow diagram for the [11C]this compound PET Imaging protocol.
Conclusion
This compound is a well-characterized and valuable research tool for the in vivo investigation of the PDE10A enzyme in the central nervous system. Its primary application lies in its use as a PET tracer to quantify PDE10A distribution and receptor occupancy, providing a critical link between preclinical and clinical studies of novel PDE10A inhibitors. While comprehensive data on its therapeutic efficacy and detailed pharmacokinetic profile are not widely available, its utility in target engagement and proof-of-biology studies is clearly established. Researchers and drug developers can leverage this compound to accelerate the development of new treatments for CNS disorders where the PDE10A pathway plays a significant role.
References
Preclinical Research on AMG-7980: A Summary of Publicly Available Information
For researchers, scientists, and drug development professionals, this document summarizes the current publicly accessible preclinical information on AMG-7980. It is important to note that detailed preclinical efficacy, pharmacokinetic, and pharmacodynamic data for this compound are not extensively available in the public domain. The information that is available primarily identifies the compound and its molecular target.
Core Information
This compound is identified as a highly specific ligand for phosphodiesterase 10A (PDE10A).[1] This enzyme is a target of interest for therapeutic intervention in certain neurological and psychiatric disorders due to its role in regulating cyclic nucleotide signaling in the brain.
Chemical Properties
| Property | Value |
| Chemical Formula | C19H22N4O2 |
| Molecular Weight | 338.41 |
| CAS Number | 947192-73-6 |
Mechanism of Action
As a phosphodiesterase 10A (PDE10A) ligand, this compound is presumed to exert its effects by inhibiting the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE10A, this compound would increase the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways.
Below is a conceptual diagram of the proposed signaling pathway affected by this compound.
Conceptual diagram of PDE10A inhibition by this compound.
Preclinical Studies
Publicly available information on the preclinical evaluation of this compound is sparse. One study has characterized [11C]this compound as a positron emission tomography (PET) tracer for imaging PDE10A in the brain of non-human primates. This indicates its ability to cross the blood-brain barrier and specifically bind to its target in a living organism. However, this study does not provide data on the therapeutic efficacy or detailed pharmacological profile of this compound.
No detailed experimental protocols for in vitro or in vivo efficacy studies of this compound have been published in the public domain.
Related Compounds
While information on this compound is limited, research on other PDE10A inhibitors from Amgen, such as AMG 579 , has been published. Studies on AMG 579 have shown dose-dependent target occupancy in the brain and efficacy in a phencyclidine-induced locomotor activity (PCP-LMA) behavioral model in preclinical species.[2] This work on a related compound suggests the potential therapeutic rationale and the types of preclinical models that might be used to evaluate PDE10A inhibitors. However, it is crucial to distinguish that AMG 579 is a different chemical entity from this compound, and its findings cannot be directly extrapolated to this compound.
Conclusion
Based on the currently available public information, this compound is a specific PDE10A ligand with demonstrated brain uptake in non-human primates. A comprehensive preclinical data package, including efficacy in animal models of disease, detailed in vitro pharmacology beyond target binding, and extensive pharmacokinetic/pharmacodynamic relationships, is not available in the public literature. Researchers interested in this compound may need to consult non-public sources or future publications for more in-depth information.
References
In Vivo Exploration of PDE10A with the Tracer AMG-7980: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of in vivo studies utilizing the phosphodiesterase 10A (PDE10A) tracer, [11C]AMG-7980. The document details the core methodologies, presents quantitative data from non-human primate studies, and visualizes key pathways and workflows to support researchers in the field of neuroscience and drug development.
Introduction to PDE10A and the Tracer this compound
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, primarily responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These cyclic nucleotides are vital second messengers in various intracellular signaling cascades.[1] The strategic expression of PDE10A in brain regions like the striatum has made it a significant target for the development of therapeutics for neuropsychiatric disorders.[1][2]
To facilitate in vivo studies of PDE10A, the positron emission tomography (PET) tracer [11C]this compound was developed. This radioligand allows for the non-invasive imaging and quantification of PDE10A distribution and occupancy in the brain.[1] While [11C]this compound proved to be a useful tool, it exhibited fast washout kinetics in vivo, leading to the subsequent development of an improved tracer, AMG 580, with a better binding potential.[2] This guide focuses on the foundational work conducted with [11C]this compound.
Experimental Protocols
This section outlines the detailed methodologies employed in the initial in vivo characterization of [11C]this compound in non-human primates.[1]
Radiotracer Synthesis: [11C]this compound
The radiosynthesis of [11C]this compound is a critical first step for PET imaging studies.
-
Method: The tracer was prepared through a one-pot, two-step reaction.[1]
-
Synthesis Time: The average synthesis time was approximately 45 minutes.[1]
-
Specific Activity: The mean specific activity achieved was 99 ± 74 GBq/μmol (n=10).[1]
Animal Handling and Preparation (Non-Human Primates)
Proper animal handling is essential for ensuring the welfare of the subjects and the quality of the experimental data.
-
Anesthesia: Anesthesia is induced and maintained throughout the imaging procedure.
-
Catheterization: Intravenous catheters are placed for tracer injection and, if required, for arterial blood sampling.
-
Positioning: The animal is positioned in the PET scanner to ensure the brain is within the field of view.
PET Image Acquisition
Dynamic PET scans are performed to measure the tracer's kinetics in the brain.
-
Tracer Administration: [11C]this compound is administered as either a bolus injection or a bolus plus constant infusion.[1]
-
Scan Duration: Dynamic scanning is initiated at the time of injection and continues for a specified duration to capture the uptake and washout of the tracer.
-
Image Reconstruction: Raw PET data is reconstructed into a series of timed images.
Image and Data Analysis
Quantitative analysis of the PET data is performed to determine the binding of [11C]this compound to PDE10A.
-
Magnetic Resonance Imaging (MRI): Individual MRIs are acquired for each subject to provide anatomical information.[1]
-
Image Co-registration: PET images are co-registered with the corresponding MRI to accurately delineate brain regions.[1]
-
Region of Interest (ROI) Definition: ROIs are defined on the individual MRIs and then transferred to the co-registered PET images.[1] Key regions include the striatum (caudate and putamen), globus pallidus, and a reference region.[1]
-
Reference Tissue: The thalamus was utilized as the reference tissue for deriving binding potentials.[1]
-
Kinetic Modeling:
Quantitative Data
The following tables summarize the key quantitative findings from the initial in vivo characterization of [11C]this compound in non-human primates.[1]
Table 1: [11C]this compound Synthesis and Specific Activity
| Parameter | Value |
| Synthesis Method | One-pot, two-step reaction |
| Mean Synthesis Time | 45 minutes |
| Mean Specific Activity | 99 ± 74 GBq/μmol (n=10) |
Table 2: Binding Potential (BPND) of [11C]this compound in Non-Human Primate Brain
| Brain Region | BPND (Logan Graphical Analysis) | BPND (SRTM) |
| Caudate | 0.23 | 0.42 |
| Putamen | 0.65 | 0.76 |
| Globus Pallidus | 0.51 | 0.75 |
Data sourced from the initial characterization study in non-human primates.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PDE10A signaling pathway and the experimental workflow for in vivo studies with [11C]this compound.
References
In-Depth Pharmacological Profile of AMG-7980: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-7980 is a potent and selective ligand for phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. This localization has made PDE10A a significant target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease. This compound has been primarily developed and characterized as a positron emission tomography (PET) tracer for in vivo imaging of PDE10A in the brain. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its binding characteristics, its use in preclinical imaging, and the experimental protocols employed in its evaluation.
Core Pharmacological Data
The pharmacological assessment of this compound has centered on its utility as a research tool for studying PDE10A. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Species | Assay Method |
| KD | 0.94 nM | Rat | Radioligand binding assay with [3H]this compound on striatum homogenate |
Table 2: In Vivo PET Imaging Data ([11C]this compound in Non-Human Primates)
| Brain Region | Binding Potential (BPND) - Graphical Method | Binding Potential (BPND) - SRTM Method |
| Caudate | 0.23 | 0.42 |
| Putamen | 0.65 | 0.76 |
| Globus Pallidus | 0.51 | 0.75 |
SRTM: Simplified Reference Tissue Model
Table 3: Radiosynthesis and Tracer Properties
| Parameter | Value |
| Radiosynthesis Method | One-pot, two-step reaction |
| Mean Specific Activity | 99 ± 74 GBq/μmol |
| Synthesis Time | 45 minutes |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to PDE10A. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE10A, this compound leads to an accumulation of these second messengers within medium spiny neurons. This, in turn, modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways, which play crucial roles in regulating neuronal excitability and gene expression. The modulation of these pathways in the striatum is believed to be a key mechanism for the potential therapeutic effects of PDE10A inhibitors in neuropsychiatric disorders.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline the key experimental protocols used in the characterization of this compound.
Synthesis and Radiolabeling of [11C]this compound
The radiosynthesis of [11C]this compound is performed using a one-pot, two-step reaction.[2]
Step 1: Production of [11C]methyl iodide. [11C]CO2 produced from a cyclotron is converted to [11C]CH4 via catalytic hydrogenation. The [11C]CH4 is then reacted with iodine vapor at high temperature to produce [11C]methyl iodide ([11C]CH3I).
Step 2: N-methylation of the precursor. The desmethyl precursor of this compound is dissolved in an appropriate solvent (e.g., DMF). [11C]CH3I is then bubbled through the solution in the presence of a base (e.g., NaOH) to facilitate the methylation reaction.
Purification: The resulting [11C]this compound is purified using high-performance liquid chromatography (HPLC). The final product is formulated in a physiologically compatible solution for injection.
In Vivo PET Imaging in Non-Human Primates
Animal Preparation: Non-human primates (e.g., rhesus monkeys) are fasted overnight before the PET scan. Anesthesia is induced and maintained throughout the imaging procedure. Vital signs are monitored continuously.
Radiotracer Administration and PET Scan: [11C]this compound is administered intravenously as a bolus injection. Dynamic PET scans are acquired for a duration of 90-120 minutes.
Image Acquisition and Analysis: PET data is reconstructed, and regions of interest (ROIs) are defined on co-registered magnetic resonance images (MRIs). Time-activity curves are generated for each ROI. Data are analyzed using kinetic modeling approaches such as the Logan graphical analysis and the simplified reference tissue model (SRTM) to estimate the binding potential (BPND). The thalamus is typically used as a reference region due to its low density of PDE10A.[2]
Ex Vivo Receptor Occupancy Assay in Rats
This assay is used to determine the extent to which a test compound occupies the PDE10A enzyme in the brain after systemic administration.
Dosing: Rats are administered the test compound at various doses. A vehicle group serves as the control.
Tracer Administration: At a specified time after test compound administration, a tracer dose of [3H]this compound is administered intravenously.
Tissue Collection and Preparation: After a short distribution phase, the animals are euthanized, and their brains are rapidly removed and frozen. Brain regions of interest (e.g., striatum and cerebellum as a reference region) are dissected.
Analysis: The concentration of the radiolabeled tracer in the brain tissue is quantified using liquid scintillation counting or LC-MS/MS. Receptor occupancy is calculated by comparing the tracer binding in the drug-treated animals to that in the vehicle-treated animals.
Conclusion
This compound is a valuable research tool for the in vivo investigation of the PDE10A enzyme. Its high affinity and selectivity, coupled with favorable properties as a PET tracer, have enabled the non-invasive quantification of PDE10A in the brains of preclinical species. The data and protocols presented in this guide provide a comprehensive foundation for scientists and researchers working in the field of neuropsychiatric drug discovery and development. While the therapeutic potential of this compound itself has not been the primary focus of its development, the insights gained from its use are instrumental in advancing our understanding of PDE10A as a drug target.
References
An In-depth Technical Guide to [¹¹C]AMG-7980 for Imaging PDE10A Distribution in the Brain
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PDE10A and the Need for In Vivo Imaging
Phosphodiesterase 10A (PDE10A) is a crucial intracellular enzyme primarily responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This dual-substrate specificity allows PDE10A to modulate a wide range of intracellular signaling pathways.[2] In the central nervous system (CNS), PDE10A is highly enriched in the medium spiny neurons (MSNs) of the striatum, a key node in the basal ganglia circuitry that governs motor control, cognition, and emotional processing.[1][3]
Given its strategic location and function, PDE10A has emerged as a compelling therapeutic target for various neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[1][4][5] The development of drugs targeting PDE10A necessitates a robust, noninvasive method to confirm target engagement, assess dose-dependent receptor occupancy, and understand the enzyme's distribution and density in the living brain.
Positron Emission Tomography (PET) is an invaluable molecular imaging technique that allows for the quantitative in vivo assessment of biological targets.[5][6] A selective PET radiotracer for PDE10A can accelerate drug development by providing direct evidence of a drug's mechanism of action in both preclinical models and human subjects.[5] This guide focuses on [¹¹C]AMG-7980 , a selective PET tracer developed for imaging PDE10A distribution and measuring target occupancy of PDE10A inhibitors.[7]
[¹¹C]this compound: Tracer Characteristics and Preclinical Data
[¹¹C]this compound (5-(6,7-dimethoxycinnolin-4-yl)-N-isopropyl-3-methylpyridin-2-amine) is a potent and specific ligand for PDE10A, developed to visualize the enzyme's distribution in the brain using PET.[6][8] Its preclinical characterization in non-human primates has demonstrated its suitability for in vivo imaging, showing specific uptake in PDE10A-rich regions.[7]
Radiosynthesis and Physicochemical Properties
The radiosynthesis of [¹¹C]this compound is accomplished via a one-pot, two-step reaction, a common and efficient method for introducing the short-lived carbon-11 (B1219553) isotope.[7] Key quantitative data related to its synthesis and properties are summarized in the tables below.
Table 1: Radiosynthesis and Properties of [¹¹C]this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₉H₂₂N₄O₂ | [8] |
| Molecular Weight | 338.41 g/mol | [8] |
| Radiolabeling Method | [¹¹C]methylation | [7] |
| Mean Specific Activity | 99 ± 74 GBq/µmol | [7] |
| Synthesis Time | ~45 minutes |[7] |
In Vivo Characterization in Non-Human Primates
PET studies in non-human primates have confirmed that [¹¹C]this compound binding is highly localized to the striatum (caudate and putamen) and globus pallidus, consistent with the known high expression of PDE10A in these areas.[7] Low binding was observed in other brain regions, such as the thalamus, which was consequently used as a reference tissue for quantitative analysis.[7]
The binding potential (BPND), a quantitative measure of the density of available receptors, was calculated using two different kinetic models. The results demonstrate the tracer's ability to quantify PDE10A levels. A dose-dependent decrease in BPND following the administration of a PDE10A inhibitor confirmed the tracer's specific binding to its target.[7]
Table 2: [¹¹C]this compound Binding Potential (BPND) in Non-Human Primate Brain
| Brain Region | BPND (Logan Graphical Analysis) | BPND (Simplified Reference Tissue Model - SRTM) | Reference |
|---|---|---|---|
| Caudate | 0.23 | 0.42 | [7] |
| Putamen | 0.65 | 0.76 | [7] |
| Globus Pallidus | 0.51 | 0.75 |[7] |
Despite its successful application, it is noted that [¹¹C]this compound exhibits fast brain kinetics.[7] While this allows for the measurement of target occupancy, subsequent research has led to the development of tracers with slower kinetics and higher binding potentials, such as [¹⁸F]AMG 580, which showed a significantly improved BPND of 3.1 in the non-human primate striatum.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in using [¹¹C]this compound for PDE10A imaging.
Protocol 1: Radiosynthesis of [¹¹C]this compound
The synthesis of [¹¹C]this compound involves the methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I). This is a standard and widely used method in PET radiochemistry.[9]
-
Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[9]
-
Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is trapped and converted online into [¹¹C]methyl iodide. This is typically achieved by reduction to [¹¹C]methane followed by gas-phase iodination at high temperature (~720°C).[10]
-
[¹¹C]Methylation Reaction: The [¹¹C]CH₃I is bubbled through a solution containing the desmethyl precursor of this compound in an appropriate solvent (e.g., DMF or NMP) and a base. The reaction is performed in a sealed vessel within an automated synthesis module.
-
Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the [¹¹C]this compound from unreacted precursor and radiochemical impurities.
-
Formulation: The collected HPLC fraction containing the purified tracer is reformulated into a sterile, injectable solution (typically saline with a small percentage of ethanol) for in vivo administration.
-
Quality Control: The final product undergoes quality control tests to ensure radiochemical purity, specific activity, pH, and sterility before injection.
Protocol 2: Non-Human Primate PET/CT Imaging
This protocol outlines the procedure for acquiring dynamic PET scans in non-human primates.
-
Animal Preparation:
-
Animals are fasted overnight prior to the scan.[11]
-
Anesthesia is induced (e.g., with ketamine) and maintained with an inhalant anesthetic (e.g., isoflurane) for the duration of the scan.[11] Vital signs (heart rate, respiration, temperature) are monitored continuously.
-
Intravenous catheters are placed for radiotracer injection and blood sampling (if required).
-
-
Positioning and Anatomical Scan:
-
The animal is positioned on the scanner bed. A head holder is used to minimize motion.
-
A CT scan is performed for attenuation correction of the PET data and for anatomical co-registration.[11][12] Alternatively, a high-resolution MRI scan can be acquired in a separate session for more detailed anatomical reference.[13]
-
-
Radiotracer Administration and PET Acquisition:
-
A bolus injection of [¹¹C]this compound (e.g., ~300 MBq) is administered intravenously.[14]
-
Dynamic PET emission data acquisition is initiated simultaneously with the injection and continues for a period of 90-120 minutes.[11]
-
The data is acquired in a series of time frames (e.g., frames of increasing duration from 30 seconds to 10 minutes).[11]
-
-
Image Reconstruction:
Protocol 3: PET Data Analysis
-
Image Co-registration: The dynamic PET images are co-registered to the individual's anatomical MRI or CT scan.[7]
-
Region of Interest (ROI) Definition: ROIs are delineated on the anatomical scan for key brain structures, including the caudate, putamen, globus pallidus, and a reference region (e.g., thalamus or cerebellum), and then transferred to the co-registered PET data.[7]
-
Time-Activity Curve (TAC) Generation: The average radioactivity concentration for each ROI is calculated for each time frame, generating TACs for all regions.
-
Kinetic Modeling:
-
Logan Graphical Analysis: This method is used for tracers with reversible uptake to estimate the total distribution volume (Vₜ).[1][3] It involves plotting the integral of the ROI TAC divided by the ROI TAC at time T against the integral of the metabolite-corrected plasma TAC divided by the ROI TAC at time T. The slope of the linear portion of the plot represents Vₜ.[7][16]
-
Simplified Reference Tissue Model (SRTM): This model avoids the need for arterial blood sampling by using the TAC from a reference region (devoid of specific binding) as a surrogate input function.[7][8] It directly estimates the binding potential (BPND), which is the ratio of specifically bound tracer to the non-displaceable tracer concentration at equilibrium.[17]
-
Visualizations: Pathways and Processes
PDE10A Signaling Pathway
The enzyme PDE10A is a critical regulator of cyclic nucleotide signaling in striatal medium spiny neurons. It hydrolyzes both cAMP and cGMP, thereby modulating the activity of downstream effectors like Protein Kinase A (PKA).[2][18] This places PDE10A at the convergence of dopamine (B1211576) D1 and D2 receptor signaling pathways, which respectively stimulate and inhibit the production of cAMP via adenylyl cyclase.[16][18]
Caption: PDE10A modulates dopamine signaling in striatal neurons.
Experimental Workflow for [¹¹C]this compound PET Imaging
The process of conducting a PET study with [¹¹C]this compound involves a series of sequential steps, from the production of the radioisotope to the final analysis of the imaging data. This workflow ensures the quality of the tracer and the integrity of the acquired data.
Caption: Workflow for a [¹¹C]this compound preclinical PET study.
Rationale for [¹¹C]this compound as a PDE10A PET Tracer
The suitability of a compound as a PET tracer depends on a combination of favorable properties. [¹¹C]this compound meets several key criteria that validate its use for imaging PDE10A in the brain.
Caption: Key properties making [¹¹C]this compound a suitable PET tracer.
Conclusion
[¹¹C]this compound has been successfully characterized as a selective PET tracer for imaging PDE10A in the non-human primate brain.[7] Its specific localization in the striatum and globus pallidus, coupled with its utility in dose-dependent target occupancy studies, makes it a valuable tool for CNS drug development programs targeting PDE10A.[7] The detailed protocols and quantitative data presented in this guide provide a framework for researchers and scientists to employ [¹¹C]this compound in their own preclinical studies. While the tracer's fast kinetics have prompted the search for next-generation agents with improved binding potentials, [¹¹C]this compound remains a foundational tool that has significantly contributed to the in vivo understanding of the PDE10A system.
References
- 1. A consistent and efficient graphical analysis method to improve the quantification of reversible tracer binding in radioligand receptor dynamic PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using PET H2O15 Brain Imaging to study the functional-anatomical correlates of non-human primate communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of alternative forms of graphical analysis to balance bias and precision in PET images - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srtm: The Simplified Reference Tissue Model in oro.pet: Rigorous - Positron Emission Tomography [rdrr.io]
- 5. A regularized full reference tissue model for PET neuroreceptor mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. TPC - Regional Logan plot - calculation with plasma input [turkupetcentre.net]
- 8. R: The Simplified Reference Tissue Model [search.r-project.org]
- 9. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new concept for the production of 11C-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preliminary PET Imaging of Microtubule-Based PET Radioligand [11C]MPC-6827 in a Nonhuman Primate Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Awake Nonhuman Primate Brain PET Imaging with Minimal Head Restraint: Evaluation of GABAA Benzodiazepine Binding with [11C]Flumazenil in Awake and Anesthetized Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-resolution imaging of the large non-human primate brain using microPET: a feasibility study [inis.iaea.org]
- 16. TPC - MTGA [turkupetcentre.net]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Significance of PDE10A Inhibition in Neurological Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum, a key hub in the basal ganglia circuitry responsible for motor control, cognition, and reward. By hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), PDE10A plays a critical role in modulating striatal neuron activity and downstream signaling pathways. Its unique localization and function have positioned it as a compelling therapeutic target for a range of neurological and psychiatric disorders, including Huntington's disease, Parkinson's disease, and schizophrenia. This technical guide provides an in-depth overview of the core biology of PDE10A, the rationale for its inhibition, a summary of key preclinical and clinical findings, and detailed experimental protocols for its investigation.
Introduction: The Role of PDE10A in the Central Nervous System
PDE10A is a critical regulator of intracellular signaling cascades within the striatum.[1] It is highly expressed in both the direct pathway (D1 receptor-expressing) and indirect pathway (D2 receptor-expressing) MSNs, which have opposing effects on motor output.[2] By controlling the levels of cAMP and cGMP, PDE10A influences the activity of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases, in turn, phosphorylate a multitude of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) and the cAMP response element-binding protein (CREB), thereby fine-tuning neuronal excitability, gene expression, and synaptic plasticity.[2][3]
Dysregulation of these signaling pathways is implicated in the pathophysiology of several neurological disorders. Consequently, inhibiting PDE10A to elevate cAMP and cGMP levels has emerged as a promising therapeutic strategy to restore normal basal ganglia function.
Mechanism of Action: The Ripple Effect of PDE10A Inhibition
Inhibition of PDE10A leads to the accumulation of both cAMP and cGMP in MSNs.[3] This has a dual effect on dopamine (B1211576) signaling. In the indirect pathway, increased cAMP levels potentiate the effects of adenosine A2A receptor activation and counteract the inhibitory signaling of dopamine D2 receptors. In the direct pathway, elevated cAMP enhances dopamine D1 receptor signaling.[1][2] The net effect is a rebalancing of the direct and indirect pathways, which is thought to be beneficial in conditions characterized by striatal dysfunction.
Signaling Pathway of PDE10A Inhibition
Caption: PDE10A inhibition elevates cAMP, modulating D1 and D2 receptor signaling pathways.
Therapeutic Potential in Neurological Diseases
Huntington's Disease (HD)
HD is a neurodegenerative disorder characterized by the progressive loss of MSNs. Studies have shown that PDE10A expression is reduced in the striatum of HD patients and animal models, even in pre-symptomatic stages.[4] This suggests that PDE10A reduction may be an early event in the disease cascade. Inhibition of PDE10A has been shown to be neuroprotective in preclinical models of HD, improving motor function and reducing striatal atrophy.
Schizophrenia
The therapeutic rationale for PDE10A inhibition in schizophrenia stems from its ability to modulate dopamine signaling in a manner distinct from traditional antipsychotics that primarily act as D2 receptor antagonists. Preclinical studies demonstrated that PDE10A inhibitors exhibit antipsychotic-like effects in various animal models.[1] However, clinical trials with several PDE10A inhibitors have largely failed to demonstrate significant efficacy in treating the positive symptoms of schizophrenia, although some potential for addressing cognitive and negative symptoms remains an area of investigation.[5]
Parkinson's Disease (PD)
In PD, the loss of dopaminergic neurons in the substantia nigra leads to a disruption of basal ganglia circuitry. PDE10A inhibition is being explored as a potential non-dopaminergic approach to rebalance (B12800153) this circuitry. Preclinical evidence suggests that PDE10A inhibitors may have therapeutic potential in treating both motor and non-motor symptoms of PD. In a rat model of parkinsonism, dopamine depletion led to decreased PDE10A expression and activity in the striatum, which was associated with an increase in cAMP levels.[6]
Quantitative Data on PDE10A Inhibitors
A variety of structurally diverse and potent PDE10A inhibitors have been developed. The following tables summarize key in vitro and in vivo data for some of the most well-characterized compounds.
Table 1: In Vitro Potency of Selected PDE10A Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Assay Type | Species | Reference(s) |
| TAK-063 | 0.30 | 3.2 | Enzyme Inhibition | Human | [7][8] |
| MP-10 (PF-2545920) | ~1 | 4.3 | Enzyme Inhibition | Human | [7][9] |
| BMS-843496 | - | 0.15 (Kd) | Radioligand Binding | - | [10] |
| Papaverine | ~30 | - | Enzyme Inhibition | - | [11] |
| PQ-10 | 0.005 (cGMP), 0.013 (cAMP) | - | Enzyme Inhibition | - | [12] |
| Compound 8c | 28 | - | Enzyme Inhibition | - | [13] |
Table 2: In Vivo Target Engagement and Behavioral Efficacy of PDE10A Inhibitors
| Compound | Species | PDE10A Occupancy (ED50) | Behavioral Model | Efficacious Dose Range | Reference(s) |
| TAK-063 | Rat | 0.88 mg/kg (p.o.) | Methamphetamine-induced hyperactivity | 0.3-1 mg/kg | [14] |
| MP-10 | Rodent | ~40% for efficacy | Conditioned Avoidance Response | - | [10] |
| JNJ-42314415 | Rodent | Close to behavioral ED50 | Conditioned Avoidance Response | - | [5] |
Table 3: PDE10A PET Imaging in Human Subjects
| Radioligand | Disease State | Brain Region | Binding Potential (BPnd) Change vs. Healthy Controls | Reference(s) |
| [11C]IMA107 | Schizophrenia | Striatum, Thalamus, Globus Pallidus, Substantia Nigra | No significant difference | [15] |
| [18F]MNI-659 | Huntington's Disease (pre-manifest & manifest) | Basal Ganglia | ~50% reduction | [16] |
| [11C]MP-10 | Parkinson's Disease (rodent model) | Striatum | No significant change with chronic haloperidol (B65202) treatment | [17][18] |
Experimental Protocols
In Vitro PDE10A Enzyme Activity Assays
This is a common method for screening PDE10A inhibitors. The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and the product of the PDE10A reaction (AMP) for a specific binding agent.
Workflow for a Fluorescence Polarization PDE10A Assay
Caption: A typical workflow for determining PDE10A inhibitor potency using a fluorescence polarization assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer, fluorescently labeled substrate (e.g., 200 nM FAM-cAMP), and binding agent according to the manufacturer's instructions. Dilute the PDE10A enzyme in cold assay buffer immediately before use.[19]
-
Assay Plate Preparation: In a 96-well plate, add the substrate solution to each well. Add the test inhibitor at various concentrations or the vehicle control.
-
Enzyme Reaction: Initiate the reaction by adding the diluted PDE10A enzyme (e.g., 200-400 pg/reaction) to the wells.[19]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]
-
Signal Detection: Stop the reaction by adding the binding agent.
-
Data Acquisition and Analysis: Measure the fluorescence polarization using a microplate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
SPA is a radioisotopic, homogeneous assay format. It utilizes scintillant-containing microbeads that are coated to bind a specific molecule. When a radiolabeled ligand binds to the bead-bound target, the emitted beta particles are close enough to excite the scintillant, producing a light signal.
Protocol:
-
Bead Preparation: Couple recombinant PDE10A enzyme to SPA beads.
-
Reaction Mixture: In a microplate, combine the PDE10A-coated beads, a radiolabeled substrate (e.g., [3H]cAMP), and the test inhibitor in an appropriate assay buffer.
-
Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.
-
Signal Detection: Measure the light output using a scintillation counter. The amount of light is inversely proportional to the activity of the PDE10A inhibitor.
Western Blotting for Downstream Markers
This technique is used to measure the phosphorylation of key downstream targets of the cAMP/PKA pathway, such as CREB, in response to PDE10A inhibition.
Protocol:
-
Sample Preparation: Homogenize striatal tissue samples in RIPA buffer containing protease and phosphatase inhibitors.[20] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples (20 µg) by heating at 95°C for 5-10 minutes in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.[21][22]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-S133-CREB, 1:5000 dilution).[21][22]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21][22]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal (e.g., p-CREB vs. total CREB) or a loading control (e.g., β-actin).[21][22]
In Vivo Behavioral Models
The CAR test is a predictive model for antipsychotic efficacy. It assesses a drug's ability to suppress a learned avoidance response to an aversive stimulus.
Protocol:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.
-
Training: An animal is trained to associate a conditioned stimulus (CS; e.g., a light or tone) with an unconditioned stimulus (US; e.g., a mild foot shock). The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.[23][24]
-
Testing: After administration of the test compound (e.g., a PDE10A inhibitor) or vehicle, the animal is placed back in the shuttle box. The number of successful avoidances (moving during the CS) and escapes (moving during the US) are recorded. A selective decrease in avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.[23]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized animal.[25][26]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.
-
Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters (e.g., dopamine, glutamate) in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.[27]
Conclusion and Future Directions
PDE10A remains a target of significant interest for the treatment of neurological and psychiatric disorders. While the initial promise of PDE10A inhibitors as broad-spectrum antipsychotics has not been fully realized in clinical trials, their potential to address specific symptom domains, such as cognitive deficits and negative symptoms in schizophrenia, and to provide neuroprotection in Huntington's disease, warrants further investigation. The development of more selective and potent inhibitors, coupled with a deeper understanding of the complex downstream effects of modulating both cAMP and cGMP signaling, will be crucial for the successful clinical translation of this therapeutic approach. Advanced techniques such as PET imaging will continue to play a vital role in assessing target engagement and guiding dose selection in future clinical studies.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Distinct roles of PDE4 and PDE10A in the regulation of cAMP/PKA signaling in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered PDE10A expression detectable early before symptomatic onset in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PDE10A and PDE10A-dependent cAMP catabolism are dysregulated oppositely in striatum and nucleus accumbens after lesion of midbrain dopamine neurons in rat: a key step in parkinsonism physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The phosphodiesterase 10 positron emission tomography tracer, [18F]MNI-659, as a novel biomarker for early Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphodiesterase 10A in Schizophrenia: A PET Study Using [(11)C]IMA107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Change in PDE10 across early Huntington disease assessed by [18F]MNI-659 and PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of chronic antipsychotic treatment on striatal phosphodiesterase 10A levels: a [11C]MP-10 PET rodent imaging study with ex vivo confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of chronic antipsychotic treatment on striatal phosphodiesterase 10A levels: a [¹¹C]MP-10 PET rodent imaging study with ex vivo confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Western blot in homogenised mouse brain samples [protocols.io]
- 21. Frontiers | Distinct Changes in CREB Phosphorylation in Frontal Cortex and Striatum During Contingent and Non-Contingent Performance of a Visual Attention Task [frontiersin.org]
- 22. Distinct Changes in CREB Phosphorylation in Frontal Cortex and Striatum During Contingent and Non-Contingent Performance of a Visual Attention Task - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 24. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Initial Characterization of the PET Tracer [11C]AMG-7980
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of [11C]AMG-7980, a selective positron emission tomography (PET) tracer for the phosphodiesterase 10A (PDE10A) enzyme. The information presented herein is compiled from preclinical studies in non-human primates and is intended to inform researchers and professionals in the field of drug development and molecular imaging.
Introduction to [11C]this compound and its Target, PDE10A
[11C]this compound is a carbon-11 (B1219553) labeled PET tracer developed for the in vivo imaging and quantification of phosphodiesterase 10A (PDE10A). PDE10A is an intracellular enzyme predominantly expressed in the medium spiny neurons of the striatum. It plays a crucial role in signal transduction by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers in the central nervous system.
The dysregulation of PDE10A is implicated in various neuropsychiatric disorders, including schizophrenia and Huntington's disease. Consequently, PDE10A has emerged as a significant therapeutic target for drug development. PET imaging with tracers like [11C]this compound allows for the non-invasive assessment of PDE10A expression and occupancy by therapeutic drug candidates, thereby aiding in their clinical development.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of [11C]this compound.
Table 1: Radiosynthesis and In Vitro Binding Properties of [11C]this compound
| Parameter | Value | Reference |
| Synthesis Time | 45 min | [1] |
| Mean Specific Activity | 99 ± 74 GBq/µmol (n=10) | [1] |
| In Vitro Binding Affinity (Kd) | 0.94 nM |
Table 2: In Vivo Binding Potentials (BPND) of [11C]this compound in Non-Human Primate Brain [1]
| Brain Region | BPND (Logan Graphical Analysis) | BPND (Simplified Reference Tissue Model - SRTM) |
| Caudate | 0.23 | 0.42 |
| Putamen | 0.65 | 0.76 |
| Globus Pallidus (GP) | 0.51 | 0.75 |
Thalamus was utilized as the reference tissue for these calculations.
Experimental Protocols
This section details the methodologies employed in the initial characterization of [11C]this compound.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound was achieved through a "one-pot, two-step" reaction.[1] While the specific precursor and detailed step-by-step reagents are not publicly disclosed in the available literature, the general methodology for such a synthesis involves the following conceptual steps:
-
Production of [11C]Methyl Iodide ([11C]CH3I): Carbon-11 is produced as [11C]CO2 in a cyclotron. This is then converted to [11C]CH4, which is subsequently reacted with iodine to produce the reactive methylating agent, [11C]methyl iodide.
-
11C-Methylation Reaction: A suitable precursor molecule of this compound, likely a desmethylated version, is reacted with [11C]methyl iodide in a sealed reaction vessel. This reaction is typically carried out in an automated synthesis module.
-
Purification: The resulting crude product containing [11C]this compound is then purified using high-performance liquid chromatography (HPLC) to separate the desired tracer from unreacted precursors and byproducts.
-
Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution for intravenous injection.
In Vivo PET Imaging in Non-Human Primates
Dynamic PET scans were conducted on non-human primates to evaluate the in vivo characteristics of [11C]this compound.[1]
-
Animal Preparation: Non-human primates were anesthetized and positioned in the PET scanner.
-
Tracer Administration: A bolus injection or a bolus plus constant infusion of [11C]this compound was administered intravenously.[1]
-
PET Data Acquisition: Dynamic PET scans were acquired over a specified duration to capture the uptake and washout of the tracer in the brain.[1]
-
Image Analysis:
-
Magnetic resonance imaging (MRI) was performed on each subject to obtain anatomical information.
-
Regions of interest (ROIs) were defined on the individual MRIs and co-registered with the PET images.
-
Time-activity curves were generated for various brain regions.
-
Data were analyzed using kinetic modeling approaches, including the Logan graphical analysis with a metabolite-corrected input function and the simplified reference tissue model (SRTM), to estimate the binding potential (BPND).[1]
-
In Vivo Blocking Study for Target Validation
To confirm the specific binding of [11C]this compound to PDE10A, a blocking study was performed. This involved the pre-treatment of the non-human primates with a benchmark PDE10A inhibitor. While the specific inhibitor used in the initial characterization is not explicitly named, subsequent publications from the same research group have utilized AMG 579, a potent and selective PDE10A inhibitor, for similar in vivo target occupancy studies. It is highly probable that a structurally related and well-characterized internal compound like AMG 579 was used.
-
Protocol:
-
A baseline PET scan with [11C]this compound was performed on the subject.
-
On a separate occasion, the subject was pre-treated with a dose of the PDE10A inhibitor.
-
A second PET scan with [11C]this compound was then conducted.
-
-
Outcome: A dose-dependent decrease in the binding potential (BPND) of [11C]this compound was observed after the administration of the PDE10A inhibitor, confirming that the tracer binds specifically to the intended target.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the characterization of [11C]this compound.
Conclusion
The initial characterization of [11C]this compound in non-human primates demonstrates its suitability as a PET tracer for imaging PDE10A in the brain.[1] It exhibits specific binding in PDE10A-rich regions, such as the striatum and globus pallidus, and its binding can be displaced by a PDE10A inhibitor.[1] Despite its fast brain kinetics, [11C]this compound can be effectively used to measure the target occupancy of PDE10A inhibitors, making it a valuable tool for the development of novel therapeutics for neuropsychiatric disorders.[1] Further studies in human subjects are warranted to fully establish its clinical utility.
References
Methodological & Application
Application Notes and Protocols for AMG-7980 in Non-Human Primate PET Scans
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of [11C]AMG-7980 as a positron emission tomography (PET) tracer for imaging the phosphodiesterase 10A (PDE10A) enzyme in non-human primates.[1][2]
Introduction to this compound and its Target
This compound is a selective inhibitor of phosphodiesterase 10A (PDE10A), an intracellular enzyme primarily responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in the central nervous system.[1] Inhibition of PDE10A is a potential therapeutic strategy for various neuropsychiatric disorders.[1][2] When radiolabeled with carbon-11 (B1219553) ([11C]this compound), it serves as a valuable PET tracer to visualize and quantify PDE10A distribution and occupancy in the brain.[1]
Signaling Pathway of PDE10A
The following diagram illustrates the role of PDE10A in cyclic nucleotide signaling.
Experimental Protocols
Radiosynthesis of [11C]this compound
[11C]this compound is prepared through a one-pot, two-step reaction.[1][2] The synthesis typically has a duration of approximately 45 minutes.[1]
Animal Preparation and PET Scanning Procedure
-
Animal Model: Non-human primates (e.g., rhesus monkeys or baboons) are suitable for these studies.[1][3]
-
Anesthesia: Anesthetize the animal for the duration of the scan.
-
Catheterization: Place intravenous catheters for tracer injection and blood sampling.
-
Positioning: Position the animal in the PET scanner with the head securely fixed.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Tracer Injection: Administer [11C]this compound intravenously. Two injection paradigms can be employed:
-
Dynamic PET Scan: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes) immediately following tracer injection.[1]
-
Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the metabolite-corrected arterial input function.
-
Magnetic Resonance Imaging (MRI): Acquire a T1-weighted MRI scan for each animal to provide anatomical reference for defining regions of interest (ROIs).[1]
Image Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data.
-
Co-registration: Co-register the PET images with the corresponding MRI scans.[1]
-
Region of Interest (ROI) Definition: Define ROIs on the individual MRI scans for brain regions known to have high PDE10A expression (e.g., striatum, globus pallidus) and a reference region with low expression (e.g., thalamus).[1]
-
Data Analysis: Analyze the time-activity curves for each ROI using one of the following methods:
-
Target Occupancy Measurement: To determine the occupancy of a PDE10A inhibitor, a baseline scan is performed, followed by a second scan after administration of the inhibitor. The percentage change in BPND between the two scans reflects the target occupancy.[1]
Experimental Workflow
The following diagram outlines the general workflow for a non-human primate PET study using [11C]this compound.
Data Presentation
The following tables summarize key quantitative data obtained from non-human primate PET studies with [11C]this compound.
Table 1: Radiotracer Characteristics
| Parameter | Value | Reference |
| Radiolabel | Carbon-11 (11C) | [1][2] |
| Mean Specific Activity | 99 ± 74 GBq/µmol (n=10) | [1][2] |
| Synthesis Time | ~45 minutes | [1][2] |
Table 2: Binding Potential (BPND) of [11C]this compound in Non-Human Primate Brain
| Brain Region | BPND (Graphical Method) | BPND (SRTM Method) | Reference |
| Caudate | 0.23 | 0.42 | [1][2] |
| Putamen | 0.65 | 0.76 | [1][2] |
| Globus Pallidus (GP) | 0.51 | 0.75 | [1][2] |
Reference tissue used was the thalamus.[1]
Conclusion
[11C]this compound has been effectively utilized for imaging PDE10A in the brains of non-human primates.[1][2] Despite its rapid brain kinetics, it is a suitable tracer for measuring the target occupancy of PDE10A inhibitors, providing valuable data for drug development programs.[1] The protocols and data presented here offer a solid foundation for researchers planning to employ [11C]this compound in their non-human primate PET imaging studies.
References
- 1. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [11C]-AMG 7980 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Radiosynthesis and initial characterization of a PDE10A specific PET tracer [18F]AMG 580 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of [11C]AMG-7980 for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the radiosynthesis of [11C]AMG-7980, a selective positron emission tomography (PET) tracer for the phosphodiesterase 10A (PDE10A) enzyme. The information is intended to guide researchers in the fields of neuroscience, oncology, and drug development in the production and application of this novel imaging agent.
Introduction
Phosphodiesterase 10A (PDE10A) is a crucial intracellular enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are vital second messengers in the central nervous system. The inhibition of PDE10A is a promising therapeutic target for various neuropsychiatric disorders. [11C]this compound, with the chemical name 5-(6,7-dimethoxycinnolin-4-yl)-N-isopropyl-3-methylpyridin-2-amine, has been identified as a selective and potent PET tracer for imaging PDE10A distribution and occupancy in the brain.[1][2]
Quantitative Data Summary
The radiosynthesis of [11C]this compound has been characterized by the following key parameters:
| Parameter | Value | Reference |
| Synthesis Time | 45 minutes | [1] |
| Mean Specific Activity | 99 ± 74 GBq/μmol | [1] |
| Radiochemical Yield | Not explicitly stated | - |
| Precursor | Desmethyl-AMG-7980 | Inferred |
| Radiolabeling Agent | [11C]Methyl Iodide or [11C]Methyl Triflate | Inferred |
Experimental Protocols
Precursor Synthesis
The synthesis of the desmethyl precursor of this compound is a prerequisite for the radiosynthesis. While the specific details for the synthesis of the desmethyl precursor of this compound are not provided in the primary literature for the radiotracer itself, analogous chemical structures suggest a multi-step organic synthesis approach. This would typically involve the coupling of a substituted pyridine (B92270) derivative with a substituted cinnoline (B1195905) moiety. Researchers should refer to medicinal chemistry literature for detailed synthetic routes to similar compounds.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is performed as a "one-pot, two-step reaction".[1] This method involves the production of a radiolabeling agent, typically [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf), followed by its reaction with the desmethyl precursor.
Step 1: Production of [11C]CO2 and Conversion to a Methylating Agent
-
[11C]CO2 Production: Carbon-11 is produced as [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Conversion to [11C]CH4 (optional): The [11C]CO2 can be converted to [11C]methane ([11C]CH4) by catalytic hydrogenation.
-
Synthesis of [11C]CH3I or [11C]CH3OTf:
-
[11C]CH3I: [11C]CH4 is reacted with iodine vapor at high temperature to produce [11C]methyl iodide.
-
[11C]CH3OTf: [11C]methyl iodide is passed through a heated silver triflate column to yield the more reactive [11C]methyl triflate.
-
Step 2: 11C-Methylation of the Desmethyl Precursor
-
Precursor Preparation: A solution of the desmethyl-AMG-7980 precursor is prepared in a suitable aprotic solvent (e.g., dimethylformamide or acetone). A base (e.g., sodium hydride or a non-nucleophilic base) is added to deprotonate the precursor at the methylation site (likely the secondary amine).
-
Radiolabeling Reaction: The gaseous [11C]CH3I or [11C]CH3OTf is trapped in the precursor solution and allowed to react at an elevated temperature to form [11C]this compound.
Purification
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The crude reaction mixture is purified using semi-preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate). The fraction containing [11C]this compound is collected.
-
Solid-Phase Extraction (SPE): The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the radiotracer. The cartridge is then washed with water to remove residual HPLC solvents.
-
Elution and Formulation: The final product, [11C]this compound, is eluted from the Sep-Pak cartridge with a small volume of ethanol (B145695) and formulated in a sterile saline solution for injection.
Quality Control
-
Radiochemical Purity: Assessed by analytical HPLC to ensure the absence of radiochemical impurities.
-
Chemical Purity: Determined by analytical HPLC with UV detection to quantify the mass of the unlabeled this compound and any chemical impurities.
-
Specific Activity: Calculated from the radioactivity of the final product and the mass of this compound determined by HPLC.
-
Residual Solvents: Analyzed by gas chromatography to ensure that the levels of ethanol and other solvents are within acceptable limits.
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 5.0-7.5).
-
Sterility and Endotoxin Testing: Performed to ensure the final product is sterile and free of bacterial endotoxins.
Visualizations
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: Workflow for [11C]this compound PET imaging study.
References
Application Notes and Protocols for Measuring PDE10A Target Occupancy Using AMG-7980
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphodiesterase 10A (PDE10A) is a crucial intracellular enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are vital second messengers in the central nervous system.[1] Inhibition of PDE10A is a promising therapeutic strategy for various neuropsychiatric disorders.[1][2] AMG-7980 is a potent and selective ligand for PDE10A, which can be radiolabeled as a tracer for Positron Emission Tomography (PET) to enable in vivo imaging and quantification of PDE10A target occupancy.[3][4][5] These application notes provide detailed protocols for utilizing this compound to measure the target occupancy of PDE10A inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding characteristics and performance in target occupancy studies.
Table 1: In Vitro Binding Affinity and Specificity of this compound
| Parameter | Value | Species | Tissue | Method | Reference |
| KD | 0.94 nM | Rat | Striatum Homogenate | Radioligand Binding Assay ([³H]this compound) | [3][6] |
| Bmax | 2.3 pmol/mg protein | Rat | Striatum Homogenate | Radioligand Binding Assay ([³H]this compound) | [3] |
| IC50 | 1.9 nM | Not Specified | Not Specified | Biochemical Assay | [7] |
| Striatum/Thalamus Ratio | 10 | Rat | Brain Tissue | In vivo LC-MS/MS | [3] |
Table 2: In Vivo Performance of [¹¹C]this compound in Non-Human Primates
| Parameter | Method | Caudate | Putamen | Globus Pallidus | Reference |
| Binding Potential (BPND) | Graphical Method | 0.23 | 0.65 | 0.51 | [2] |
| Binding Potential (BPND) | SRTM | 0.42 | 0.76 | 0.75 | [2] |
| Mean Specific Activity | - | 99 ± 74 GBq/µmol | - | - | [2] |
Experimental Protocols
Protocol 1: In Vivo PDE10A Target Occupancy Measurement in Rodents using LC-MS/MS
This protocol describes the use of this compound to measure the in vivo target occupancy of a PDE10A inhibitor in rats using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
Materials:
-
This compound (tracer)
-
PDE10A inhibitor (blocker)
-
Vehicle for tracer and blocker
-
Male Sprague-Dawley rats
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Administer the PDE10A inhibitor (blocker) orally to male Sprague-Dawley rats at various doses (e.g., 0.1, 0.3, 1, 3, 10, and 30 mg/kg).[4]
-
Administer the vehicle to a control group.
-
-
Tracer Administration:
-
At a specified time post-blocker administration (e.g., 1.5 hours), administer this compound intravenously at a low dose (e.g., 5 µg/kg).[4]
-
-
Tissue Collection:
-
Euthanize the animals at a fixed time after tracer administration (e.g., 30 minutes).[4]
-
Rapidly dissect the brain and collect specific regions of interest, primarily the striatum (target tissue) and thalamus (reference tissue).
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Homogenize the collected brain tissues.
-
Extract this compound from the tissue homogenates.
-
Quantify the concentration of this compound in the striatum and thalamus using a validated LC-MS/MS method.
-
-
Data Analysis and Target Occupancy Calculation:
-
Calculate the target occupancy (TO) using the reference tissue model equation based on the tracer concentrations in the striatum (Str) and thalamus (Tha).
-
Protocol 2: In Vivo PDE10A Target Occupancy Measurement using [¹¹C]this compound PET in Non-Human Primates
This protocol outlines the procedure for conducting a Positron Emission Tomography (PET) study with [¹¹C]this compound in non-human primates to determine PDE10A target occupancy.[2]
Materials:
-
[¹¹C]this compound
-
PDE10A inhibitor
-
Non-human primates (e.g., Rhesus monkeys or baboons)
-
PET scanner
-
MRI scanner
-
Anesthesia equipment
Procedure:
-
Radiotracer Preparation:
-
Synthesize [¹¹C]this compound in a one-pot, two-step reaction, ensuring high specific activity.[2]
-
-
Animal Preparation:
-
Anesthetize the non-human primate.
-
Position the animal in the PET scanner.
-
-
Baseline PET Scan:
-
Perform a dynamic PET scan following a bolus injection of [¹¹C]this compound.
-
-
Blocking Scan:
-
On a separate occasion, pre-treat the same animal with a PDE10A inhibitor at a specific dose.
-
Repeat the dynamic PET scan with [¹¹C]this compound.
-
-
Image Acquisition and Analysis:
-
Acquire dynamic PET data over the course of the scan.
-
Perform an MRI scan for anatomical reference and co-register the PET images to the MRI.
-
Define regions of interest (ROIs), including the caudate, putamen, globus pallidus (target regions), and thalamus (reference region), on the individual's MRI and transfer them to the co-registered PET images.[2]
-
-
Data Analysis:
-
Analyze the time-activity curves for each ROI.
-
Use methods such as the Logan graphical analysis with a metabolite-corrected input function or the simplified reference tissue model (SRTM) to calculate the binding potential (BPND).[2]
-
Calculate target occupancy by comparing the BPND values from the baseline and blocking scans.
-
Visualizations
Diagram 1: PDE10A Signaling Pathway
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Diagram 2: Experimental Workflow for In Vivo PET Imaging
Caption: Workflow for determining PDE10A target occupancy using [¹¹C]this compound PET.
Diagram 3: Logic for Target Occupancy Calculation
Caption: Logical relationship for calculating target occupancy from binding potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid identification of a novel small molecule phosphodiesterase 10A (PDE10A) tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid approach to identification of a PDE10A tracer to support development of PDE10A inhibitors in preclinical and clinical studies [morressier.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG-7980 PET Imaging Data Analysis
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing Positron Emission Tomography (PET) imaging with the novel radioligand [¹¹C]AMG-7980. This ligand is a high-affinity, selective antagonist for the phosphodiesterase 10A (PDE10A) enzyme, a key component in intracellular signaling cascades.
Introduction
Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in the central nervous system by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] These cyclic nucleotides are essential second messengers in various signal transduction pathways. Inhibition of PDE10A has emerged as a promising therapeutic strategy for several neuropsychiatric disorders. [¹¹C]this compound is a PET tracer developed to enable in vivo quantification and visualization of PDE10A distribution and occupancy.[1] These protocols outline the necessary steps for data acquisition, analysis, and interpretation of [¹¹C]this compound PET imaging studies.
Quantitative Data Summary
The following tables summarize key quantitative data derived from preclinical [¹¹C]this compound PET imaging studies in non-human primates.[1]
Table 1: Radiosynthesis and Tracer Properties of [¹¹C]this compound
| Parameter | Value | Reference |
| Mean Specific Activity | 99 ± 74 GBq/µmol | [1] |
| Synthesis Time | 45 min | [1] |
| Chemical Formula | C₁₉H₂₂N₄O₂ | [2] |
| Molecular Weight | 338.41 g/mol | [2] |
Table 2: Binding Potential (BPₙₔ) of [¹¹C]this compound in Non-Human Primate Brain [1]
| Brain Region | Graphical Analysis (Logan) | Simplified Reference Tissue Model (SRTM) |
| Caudate | 0.23 | 0.42 |
| Putamen | 0.65 | 0.76 |
| Globus Pallidus | 0.51 | 0.75 |
Thalamus was utilized as the reference region.
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is performed via a one-pot, two-step reaction.[1]
Protocol:
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
[¹¹C]Methyl Iodide Synthesis: Convert [¹¹C]CO₂ to [¹¹C]CH₃I using a suitable automated synthesis module.
-
Radiolabeling Reaction: React the precursor molecule with [¹¹C]CH₃I in a suitable solvent (e.g., DMF) in the presence of a base (e.g., NaOH).
-
Purification: Purify the crude product using high-performance liquid chromatography (HPLC).
-
Formulation: Formulate the final product in a physiologically compatible solution for injection.
-
Quality Control: Perform standard quality control tests, including radiochemical purity, specific activity, and residual solvent analysis.
Animal Preparation and PET Imaging
This protocol is based on studies performed in non-human primates.[1]
Protocol:
-
Animal Handling: Anesthetize the subject and maintain anesthesia throughout the imaging session. Monitor vital signs continuously.
-
Catheterization: Place intravenous catheters for tracer injection and, if required, arterial blood sampling.
-
Positioning: Position the animal in the PET scanner to ensure the brain is within the field of view. A transmission scan may be performed for attenuation correction.
-
Tracer Administration: Administer [¹¹C]this compound intravenously as either a bolus injection or a bolus followed by a constant infusion.[1]
-
Dynamic PET Scan: Acquire dynamic PET data for a duration of 90-120 minutes.
-
Arterial Blood Sampling (if applicable): If using a full kinetic model, collect serial arterial blood samples to measure the arterial input function and radiometabolite fractions.
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D), including corrections for attenuation, scatter, and random coincidences.
PET Image Data Analysis
Protocol:
-
Image Pre-processing:
-
Co-register the dynamic PET images to a corresponding anatomical MRI scan.
-
Perform motion correction if necessary.
-
-
Region of Interest (ROI) Definition:
-
Delineate ROIs on the co-registered MRI for target regions (e.g., caudate, putamen, globus pallidus) and a reference region (e.g., thalamus).[1]
-
Transfer the ROIs to the dynamic PET images.
-
-
Time-Activity Curve (TAC) Generation:
-
Extract the mean radioactivity concentration from each ROI for each time frame to generate TACs.
-
-
Kinetic Modeling:
-
Simplified Reference Tissue Model (SRTM): This model does not require an arterial input function and uses the reference region TAC to estimate the binding potential (BPₙₔ).[1]
-
Logan Graphical Analysis: This method uses the metabolite-corrected arterial plasma input function to derive the distribution volume ratio (DVR), from which BPₙₔ can be calculated.[1]
-
-
Occupancy Studies:
-
To assess the target occupancy of a PDE10A inhibitor, perform a baseline [¹¹C]this compound PET scan.
-
Administer the PDE10A inhibitor at the desired dose.
-
Perform a second [¹¹C]this compound PET scan post-treatment.
-
Calculate target occupancy as the percentage reduction in BPₙₔ from baseline.[1]
-
Visualizations
Signaling Pathway
Caption: PDE10A Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for [11C]this compound PET imaging and data analysis.
Logical Relationship
Caption: Logical relationship of data inputs and analysis for BPnd estimation.
References
Application Notes and Protocols for Preclinical Schizophrenia Models
Note: Initial searches for "AMG-7980" in the context of preclinical models of schizophrenia did not yield any publicly available information. Therefore, these application notes and protocols are based on a generalized approach using a well-established pharmacological model of schizophrenia. The methodologies and data presentation formats provided herein can serve as a template for researchers investigating novel compounds.
Introduction: Pharmacological Modeling of Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder with a multifaceted etiology. Preclinical research relies on various animal models to investigate the underlying neurobiology and to screen potential therapeutic agents. Pharmacological models, which utilize psychoactive drugs to induce schizophrenia-like symptoms in rodents, are a cornerstone of this research.
One of the most widely used pharmacological models is the administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine or phencyclidine (PCP).[1][2] These agents can induce a state that mimics the positive, negative, and cognitive symptoms of schizophrenia in humans.[1][3] This model is based on the glutamate (B1630785) hypothesis of schizophrenia, which posits that dysfunction of the glutamatergic system, particularly NMDA receptor hypofunction, plays a significant role in the pathophysiology of the disorder.[4]
These application notes provide a framework for utilizing a ketamine-induced rodent model to assess the efficacy of a hypothetical therapeutic compound. The protocols detail the induction of the schizophrenia-like phenotype and subsequent behavioral and molecular analyses.
Experimental Workflow
The overall experimental workflow for evaluating a test compound in a ketamine-induced schizophrenia model is depicted below.
Caption: Experimental workflow for a preclinical schizophrenia study.
Data Presentation: Summarized Behavioral Data
Quantitative data from behavioral assays should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Effects of Test Compound on Prepulse Inhibition (PPI) in Ketamine-Treated Rats
| Treatment Group | % PPI at 70 dB Prepulse | % PPI at 75 dB Prepulse | % PPI at 80 dB Prepulse |
| Vehicle + Saline | 65.2 ± 3.1 | 72.5 ± 2.8 | 78.9 ± 2.5 |
| Vehicle + Ketamine | 35.8 ± 4.2 | 41.3 ± 3.9 | 45.1 ± 4.5 |
| Test Compound + Ketamine | 58.9 ± 3.5# | 65.7 ± 3.1# | 70.3 ± 3.3# |
| p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + Ketamine |
Table 2: Effects of Test Compound on Cognitive Function in the Novel Object Recognition (NOR) Test in Ketamine-Treated Rats
| Treatment Group | Discrimination Index |
| Vehicle + Saline | 0.68 ± 0.05 |
| Vehicle + Ketamine | 0.25 ± 0.07 |
| Test Compound + Ketamine | 0.59 ± 0.06# |
| p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + Ketamine |
Table 3: Effects of Test Compound on Anhedonia in the Sucrose (B13894) Preference Test (SPT) in Ketamine-Treated Mice
| Treatment Group | Sucrose Preference (%) |
| Vehicle + Saline | 85.4 ± 4.1 |
| Vehicle + Ketamine | 55.2 ± 5.3 |
| Test Compound + Ketamine | 78.9 ± 4.8# |
| p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + Ketamine |
Experimental Protocols
Ketamine-Induced Schizophrenia Model
This protocol describes the sub-chronic administration of ketamine to induce schizophrenia-like behaviors in rodents.
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Procedure:
-
Acclimate animals to the housing facility for at least 7 days prior to the start of the experiment.
-
Handle the animals for 5 minutes each day for 3 days before the first injection to minimize stress.
-
Prepare a solution of ketamine hydrochloride in sterile saline (e.g., 30 mg/mL).
-
Administer ketamine (30 mg/kg, intraperitoneally) or an equivalent volume of saline once daily for five consecutive days.[1][5]
-
Behavioral testing can commence following a washout period (e.g., 2 to 4 weeks after the final ketamine injection).[1]
-
Behavioral Assays
The PPI test measures sensorimotor gating, which is often deficient in individuals with schizophrenia.[6]
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to detect the animal's startle response.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.[7]
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).[6]
-
The test session consists of a series of trials presented in a pseudorandom order, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).[6]
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 70, 75, or 80 dB for 20 ms).[6]
-
Prepulse-pulse trials: The prepulse is presented 50-120 ms (B15284909) before the pulse.[6]
-
-
Record the startle response for each trial.
-
Calculate the percentage of PPI using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trial) / (startle response on pulse-alone trial) ] x 100.
-
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[8]
-
Apparatus: An open-field arena (e.g., 50x50x40 cm). A set of identical objects for the familiarization phase and a set of novel objects for the testing phase.
-
Procedure:
-
Habituate the animal to the empty open-field arena for 5-10 minutes for 2-3 consecutive days.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5 minutes).[9]
-
Return the animal to its home cage for a retention interval (e.g., 1 hour or 24 hours).[10]
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
Record the time spent exploring each object.
-
Calculate the discrimination index: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
The SPT is used to measure anhedonia, a core negative symptom of schizophrenia, by assessing the animal's preference for a sweetened solution over water.[11][12][13][14][15]
-
Apparatus: Home cage equipped with two drinking bottles.
-
Procedure:
-
Acclimation: For 48 hours, present the animals with two bottles of 1% sucrose solution.
-
Deprivation: For 24 hours, deprive the animals of water but not food.
-
Testing: Present the animals with one bottle of 1% sucrose solution and one bottle of water for a 24-hour period.
-
Measure the consumption from each bottle.
-
Calculate sucrose preference: Sucrose Preference (%) = (Volume of sucrose solution consumed) / (Total volume of liquid consumed) x 100.
-
Signaling Pathways and Molecular Analysis
NMDA Receptor Signaling Pathway
NMDA receptor hypofunction is a key aspect of the glutamate hypothesis of schizophrenia. The diagram below illustrates the central role of the NMDA receptor in synaptic transmission.
Caption: Simplified NMDA receptor signaling pathway.
Dopamine (B1211576) Signaling and its Interaction with Glutamate
The glutamate and dopamine systems are intricately linked. NMDA receptor hypofunction is thought to lead to downstream dysregulation of dopamine pathways, contributing to the symptoms of schizophrenia.
Caption: Glutamate-dopamine interaction in schizophrenia.
Molecular Analysis Protocols
Following behavioral testing, brain tissue (e.g., prefrontal cortex, hippocampus, striatum) can be collected for molecular analysis to investigate the neurobiological effects of the test compound.
-
Western Blotting: To quantify the protein expression levels of key synaptic proteins (e.g., PSD-95, synaptophysin) or signaling molecules (e.g., phosphorylated CaMKII, CREB).
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes of interest, such as those encoding for dopamine receptors (D1, D2) or glutamate receptor subunits.
-
ELISA: To measure the levels of neurotransmitters (e.g., dopamine, serotonin) or inflammatory markers in brain homogenates.
References
- 1. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical and molecular characterization of ketamine-induced experimental psychosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined Low Dose of Ketamine and Social Isolation: A Possible Model of Induced Chronic Schizophrenia-Like Symptoms in Male Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Treatment of Cognitive Impairment in Schizophrenia: Targeting NMDA Receptor Pathways [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 7. mmpc.org [mmpc.org]
- 8. Assessing Rodent Hippocampal Involvement in the Novel Object Recognition Task. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 14. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 15. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
Application Notes and Protocols for Logan Graphical Analysis of [11C]AMG-7980 PET Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]AMG-7980 is a novel positron emission tomography (PET) radiotracer that selectively targets phosphodiesterase 10A (PDE10A). PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and is involved in the regulation of cyclic nucleotide signaling, making it a key target for the development of therapeutics for neuropsychiatric disorders. PET imaging with [11C]this compound allows for the in vivo quantification and visualization of PDE10A, providing crucial information on target engagement and pharmacodynamics of novel drug candidates.
This document provides a detailed protocol for the acquisition and analysis of [11C]this compound PET data using Logan graphical analysis, a robust method for quantifying the distribution volume of reversibly binding radiotracers.
Principle of Logan Graphical Analysis
Logan graphical analysis is a kinetic modeling technique used to analyze dynamic PET data for tracers with reversible binding kinetics.[1] It provides a simplified method to determine the total distribution volume (V_T) of a tracer in a region of interest (ROI), which is a measure of the tracer's concentration in tissue relative to plasma at equilibrium. The analysis transforms the complex multi-compartment model equations into a linear equation, allowing for the calculation of V_T from the slope of the linear portion of the plot.[1][2] This method requires a metabolite-corrected arterial plasma input function.
The Logan plot is represented by the following equation:
∫(0 to T) C_roi(t) dt / C_roi(T) = V_T * ∫(0 to T) C_p(t) dt / C_roi(T) + int
Where:
-
C_roi(t) is the radioactivity concentration in the region of interest at time t.
-
C_p(t) is the radioactivity concentration of the parent tracer in arterial plasma at time t.
-
V_T is the total distribution volume.
-
int is the intercept of the linear regression.
A plot of ∫(0 to T) C_roi(t) dt / C_roi(T) (Y-axis) versus ∫(0 to T) C_p(t) dt / C_roi(T) (X-axis) becomes linear after an initial equilibration period (t*). The slope of this linear portion of the curve directly yields the V_T.
Signaling Pathway of PDE10A
PDE10A plays a critical role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers. By breaking down these molecules, PDE10A regulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), thereby influencing neuronal excitability and gene expression. The inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which is the therapeutic mechanism being explored for various central nervous system disorders.
Caption: PDE10A signaling pathway in a medium spiny neuron.
Experimental Protocols
The following protocols are based on the initial characterization of [11C]this compound in non-human primates and generalized procedures for dynamic PET imaging with 11C-labeled tracers.
Subject Preparation
-
Fasting: Subjects should fast for a minimum of 4-6 hours prior to the PET scan to ensure stable physiological conditions.
-
Catheterization: Place an intravenous catheter for radiotracer injection and an arterial line (typically in the radial artery) for blood sampling.
Radiotracer Administration
-
Dosage: A bolus injection of [11C]this compound is administered intravenously. The typical injected dose for human studies is approximately 370 MBq (10 mCi), with the exact amount recorded for subsequent calculations.
-
Injection: The radiotracer should be injected as a slow bolus over approximately 30 seconds, followed by a saline flush.
PET Data Acquisition
-
Scanner: A high-resolution PET scanner is used.
-
Positioning: The subject is positioned comfortably in the scanner with the head immobilized to minimize motion artifacts.
-
Transmission Scan: A transmission scan using a CT or radioactive source is performed for attenuation correction prior to the emission scan.
-
Dynamic Emission Scan: A dynamic emission scan is initiated simultaneously with the injection of [11C]this compound. A typical scanning sequence lasts for 90-120 minutes with the following framing schedule:
-
12 x 15 seconds
-
4 x 60 seconds
-
5 x 120 seconds
-
Remaining frames of 300 seconds until the end of the scan.
-
Arterial Blood Sampling and Analysis
-
Automated Sampling: An automated blood sampling system is used to collect arterial blood continuously for the first 10-15 minutes to accurately capture the peak of the input function.
-
Manual Sampling: Manual arterial blood samples (2-3 mL) are collected at discrete time points throughout the scan (e.g., at 2, 5, 10, 20, 30, 40, 60, and 90 minutes).
-
Plasma and Whole Blood Radioactivity: For each manual sample, the total radioactivity in whole blood and plasma is measured using a cross-calibrated gamma counter to determine the plasma-to-whole-blood ratio.
-
Metabolite Analysis:
-
Plasma samples are analyzed using high-performance liquid chromatography (HPLC) to separate the parent [11C]this compound from its radioactive metabolites.
-
The fraction of radioactivity corresponding to the parent compound is determined for each analyzed sample.
-
A time-activity curve for the parent fraction is generated by fitting a suitable function (e.g., a Hill function) to the measured data points.
-
-
Metabolite-Corrected Arterial Input Function: The continuous whole-blood radioactivity curve is converted to a plasma curve using the plasma-to-whole-blood ratio. This plasma curve is then multiplied by the parent fraction curve to generate the final metabolite-corrected arterial input function.
Data Analysis Protocol
Image Processing
-
Reconstruction: Dynamic PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Motion Correction: Inter-frame motion correction is applied to the dynamic PET images.
-
Co-registration: The PET images are co-registered to a corresponding anatomical MRI scan of the subject to allow for accurate delineation of brain regions of interest (ROIs).
-
ROI Definition: ROIs are defined on the individual's MRI and transferred to the co-registered PET images. Key ROIs for [11C]this compound include the caudate, putamen, globus pallidus, and a reference region such as the thalamus or cerebellum.
-
Time-Activity Curves (TACs): Regional time-activity curves are generated by calculating the average radioactivity concentration within each ROI for each time frame.
Logan Graphical Analysis
-
Implementation: Using the regional TACs and the metabolite-corrected arterial input function, perform the Logan graphical analysis.
-
Linearization Time (t): The time at which the Logan plot becomes linear (t) needs to be determined. This is typically done by visual inspection of the plot or by using a goodness-of-fit criterion. For many 11C-labeled tracers, t* is in the range of 20-40 minutes post-injection.
-
Calculation of V_T: A linear regression is fitted to the data points of the Logan plot from t* to the end of the scan. The slope of this regression line represents the total distribution volume (V_T).
-
Parametric Imaging: The Logan graphical analysis can be applied on a voxel-by-voxel basis to generate parametric images of V_T, providing a visual representation of the tracer distribution throughout the brain.
Experimental Workflow
Caption: Experimental workflow for [11C]this compound PET imaging and analysis.
Quantitative Data Summary
The following table summarizes the binding potential (BP_ND) values for [11C]this compound in various brain regions of non-human primates, as determined by Logan graphical analysis with the thalamus as the reference region.[3]
| Brain Region | Binding Potential (BP_ND) |
| Caudate | 0.23 |
| Putamen | 0.65 |
| Globus Pallidus | 0.51 |
Note: Data are from a study in non-human primates.[3] Values in human subjects may differ. BP_ND is a unitless measure derived from V_T (BP_ND = V_T_roi / V_T_ref - 1).
Logical Relationship of Logan Graphical Analysis
Caption: Logical flow of the Logan graphical analysis.
References
Application Notes and Protocols for Simplified Reference Tissue Model (SRTM) Analysis of AMG-7980 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-7980 is a selective ligand for the phosphodiesterase 10A (PDE10A) enzyme, an important target in the central nervous system for the development of therapeutics for neuropsychiatric disorders. Positron Emission Tomography (PET) imaging with radiolabeled this compound, specifically [11C]this compound, allows for the in vivo quantification of PDE10A. The Simplified Reference Tissue Model (SRTM) is a robust and widely used method for the quantitative analysis of PET data, offering the advantage of not requiring arterial blood sampling.[1][2][3] This document provides detailed application notes and protocols for the use of SRTM in the analysis of [11C]this compound PET studies.
PDE10A is highly expressed in the striatum and globus pallidus, with low levels in other brain regions.[4] The selection of an appropriate reference region, devoid of specific binding, is crucial for the accuracy of SRTM. For PDE10A PET imaging, the cerebellum has been widely validated and used as a suitable reference region due to the negligible expression of the PDE10A enzyme.[1][2][5] However, for [11C]this compound, the thalamus has also been utilized as a reference tissue in non-human primate studies.[4]
Data Presentation
The following tables summarize quantitative data derived from SRTM analysis of [11C]this compound and other relevant PDE10A PET tracers.
Table 1: Quantitative Analysis of [11C]this compound PET in Non-Human Primates using SRTM[4]
| Brain Region | Binding Potential (BPND) | Reference Tissue |
| Caudate | 0.42 | Thalamus |
| Putamen | 0.76 | Thalamus |
| Globus Pallidus | 0.75 | Thalamus |
Table 2: Example Binding Potential (BPND) of other PDE10A PET Tracers using SRTM with Cerebellum as Reference Region[1]
| Tracer | Brain Region | Binding Potential (BPND) |
| [11C]TZ1964B | Striatum | 4.64 ± 0.47 |
Experimental Protocols
This section outlines the key experimental protocols for a typical [11C]this compound PET imaging study with SRTM analysis.
Protocol 1: [11C]this compound PET Imaging in Non-Human Primates
1. Subject Preparation:
-
Subjects (e.g., non-human primates) should be fasted for at least 4 hours prior to the scan to ensure stable physiological conditions.
-
Anesthesia is induced and maintained throughout the imaging session to minimize motion artifacts. Vital signs should be monitored continuously.
-
A catheter should be placed in a peripheral vein for the injection of the radiotracer.
2. Radiotracer Administration:
-
[11C]this compound is administered as a bolus intravenous injection.
-
The specific activity of [11C]this compound at the time of injection should be recorded and should be high to minimize receptor occupancy by the unlabeled compound. A mean specific activity of 99 ± 74 GBq/µmol has been reported.[4]
3. PET Data Acquisition:
-
A dynamic PET scan is initiated simultaneously with the bolus injection of [11C]this compound.
-
The total scan duration should be sufficient to capture the kinetics of the tracer, typically 90-120 minutes for 11C-labeled radioligands.[1][4]
-
The acquired data should be reconstructed into a series of time frames.
4. Magnetic Resonance Imaging (MRI):
-
A high-resolution anatomical MRI of the brain should be acquired for each subject.
-
The MRI is used for anatomical delineation of regions of interest (ROIs).
5. Data Analysis using SRTM:
-
Image Co-registration: The dynamic PET images are co-registered to the individual's MRI.
-
Region of Interest (ROI) Definition: ROIs are delineated on the co-registered MRI for the target regions (e.g., caudate, putamen, globus pallidus) and the reference region (thalamus or cerebellum).
-
Time-Activity Curve (TAC) Generation: The mean radioactivity concentration for each ROI is calculated for each time frame to generate time-activity curves (TACs).
-
SRTM Analysis: The TACs from the target and reference regions are fitted to the SRTM to estimate the primary outcome measure, the binding potential (BPND). BPND is a measure of the density of available receptors.
Protocol 2: Occupancy Study with a PDE10A Inhibitor
To confirm the specificity of [11C]this compound binding and to measure the occupancy of a PDE10A inhibitor, a baseline scan is followed by a second scan after administration of the inhibitor.
1. Baseline Scan:
-
Perform a baseline [11C]this compound PET scan as described in Protocol 1.
2. Inhibitor Administration:
-
Administer the PDE10A inhibitor at a specific dose. The timing of administration relative to the second PET scan will depend on the pharmacokinetics of the inhibitor.
3. Second PET Scan:
-
Perform a second [11C]this compound PET scan following the same procedure as the baseline scan.
4. Occupancy Calculation:
-
Calculate the BPND for both the baseline and post-inhibitor scans using SRTM.
-
The receptor occupancy (Occ) is calculated as the percentage change in BPND: Occ (%) = [(BPND_baseline - BPND_inhibitor) / BPND_baseline] * 100
Mandatory Visualizations
Caption: Workflow for SRTM analysis of PET data.
Caption: Compartmental model representation for SRTM.
References
- 1. Preclinical evaluation of a promising C-11 labeled PET tracer for imaging phosphodiesterase10A in the brain of living subject - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A PET radioligand development program: from pig to human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for AMG-7980 Administration in In Vivo Target Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-7980 is a potent and highly specific ligand for Phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating cyclic nucleotide signaling by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE10A leads to an accumulation of these second messengers, thereby modulating the activity of downstream signaling pathways, including the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways. This modulation of neuronal signaling makes PDE10A an attractive therapeutic target for various neuropsychiatric disorders.
These application notes provide detailed protocols for in vivo target occupancy studies of this compound, a critical step in the drug development process to establish the relationship between dose, plasma/brain concentration, and target engagement. The following sections describe methodologies for Positron Emission Tomography (PET) imaging and ex vivo target occupancy assays, along with methods to assess downstream pharmacodynamic effects.
Signaling Pathway of PDE10A Inhibition
Inhibition of PDE10A by this compound blocks the degradation of cAMP and cGMP. The resulting increase in cyclic nucleotide levels activates PKA and PKG, which in turn phosphorylate a variety of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB). This signaling cascade is believed to underlie the therapeutic effects of PDE10A inhibitors.
Experimental Protocols
Protocol 1: In Vivo Target Occupancy Measurement by PET Imaging
This protocol describes the use of [11C]this compound as a PET tracer to quantify PDE10A occupancy in the brain of non-human primates.[1] This non-invasive technique allows for the direct measurement of target engagement in a living subject.
Experimental Workflow
Methodology
-
Animal Preparation: Fast non-human primates overnight. Anesthetize the animals and maintain anesthesia throughout the scanning procedure.
-
Radiotracer: Synthesize [11C]this compound with a high specific activity.
-
Baseline PET Scan:
-
Position the anesthetized animal in the PET scanner.
-
Administer a bolus injection of [11C]this compound.
-
Acquire dynamic PET data for 90-120 minutes.
-
-
Drug Administration: On a separate day, administer a single dose of this compound (or vehicle control) intravenously or orally at a predetermined time before the blocking scan.
-
Blocking PET Scan:
-
At the designated time post-AMG-7980 administration, position the animal in the PET scanner.
-
Administer a bolus injection of [11C]this compound.
-
Acquire dynamic PET data for 90-120 minutes.
-
-
Image Analysis and Kinetic Modeling:
-
Co-register PET images with anatomical MRI scans.
-
Define regions of interest (ROIs), including the striatum (target-rich) and cerebellum (reference region).
-
Generate time-activity curves for each ROI.
-
Use a suitable kinetic model (e.g., Simplified Reference Tissue Model - SRTM) to calculate the binding potential (BPND).
-
-
Target Occupancy Calculation:
-
Calculate the percent target occupancy (TO) using the following formula: %TO = [(BPND_baseline - BPND_blocking) / BPND_baseline] * 100
-
Data Presentation
| Brain Region | Baseline BPND (SRTM)[1] |
| Caudate | 0.42 |
| Putamen | 0.76 |
| Globus Pallidus | 0.75 |
Note: A dose-dependent decrease in BPND is expected following pre-treatment with a PDE10A inhibitor.[1]
Protocol 2: Ex Vivo Target Occupancy Assay
This protocol describes an ex vivo method to determine the dose-dependent occupancy of PDE10A by this compound in the rodent brain. This method involves administering the drug, followed by the injection of a radiolabeled tracer and subsequent measurement of tracer displacement in dissected brain tissue. While specific data for this compound is not publicly available, data from a structurally related PDE10A inhibitor, AMG 579, is presented as a representative example.
Methodology
-
Animal Dosing:
-
Administer this compound orally or via the desired route to a cohort of rodents at various doses. Include a vehicle control group.
-
-
Tracer Administration:
-
At the time of expected peak brain exposure of this compound, administer a low dose of a suitable radiolabeled PDE10A tracer (e.g., [3H]-labeled tracer) intravenously.
-
-
Tissue Collection:
-
After a short distribution phase for the tracer (e.g., 15-30 minutes), euthanize the animals.
-
Rapidly dissect the striatum (target-rich tissue) and cerebellum (reference tissue).
-
Collect blood samples for pharmacokinetic analysis.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissues.
-
Measure the amount of radioactivity in the tissue homogenates using liquid scintillation counting.
-
-
Target Occupancy Calculation:
-
Calculate the specific binding of the tracer in the striatum by subtracting the non-specific binding (radioactivity in the cerebellum).
-
Determine the percent target occupancy for each dose group relative to the vehicle-treated group.
-
Data Presentation (Representative Data for AMG 579)
| AMG 579 Dose (mg/kg, p.o.) | Mean PDE10A Occupancy (%) |
| 0.1 | 4.4 |
| 0.3 | ~15 |
| 1 | ~30 |
| 3 | ~45 |
| 10 | 74.9 |
| 30 | 86.7 |
Protocol 3: Pharmacodynamic Biomarker Analysis - pCREB Western Blot
This protocol outlines the measurement of phosphorylated CREB (pCREB), a downstream marker of PDE10A inhibition, in striatal tissue samples from this compound-treated animals. An increase in pCREB levels provides evidence of target engagement and functional downstream signaling.
Methodology
-
Tissue Collection and Lysis:
-
Collect striatal tissue from animals treated with this compound or vehicle as described in the ex vivo protocol.
-
Homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pCREB (Ser133).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities for pCREB.
-
Strip the membrane and re-probe with an antibody for total CREB to normalize the pCREB signal.
-
Data Presentation
| Treatment Group | Relative pCREB/Total CREB Ratio (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| This compound (Dose 1) | Insert Data |
| This compound (Dose 2) | Insert Data |
| This compound (Dose 3) | Insert Data |
Note: A dose-dependent increase in the pCREB/Total CREB ratio is expected with increasing doses of this compound.
Protocol 4: Measurement of Striatal cAMP and cGMP Levels
This protocol describes the quantification of cAMP and cGMP levels in striatal tissue following this compound administration, providing a direct measure of the immediate biochemical consequence of PDE10A inhibition.
Methodology
-
Tissue Collection:
-
Euthanize animals at the desired time point after this compound or vehicle administration.
-
Rapidly dissect the striatum and immediately freeze it in liquid nitrogen to prevent cyclic nucleotide degradation.
-
-
Sample Preparation:
-
Homogenize the frozen tissue in an appropriate buffer (e.g., 0.1 M HCl or 5% trichloroacetic acid) to inactivate phosphodiesterases and extract the cyclic nucleotides.
-
Centrifuge the homogenate to pellet the protein.
-
-
Quantification:
-
Measure the concentration of cAMP and cGMP in the supernatant using commercially available Enzyme Immunoassay (EIA) or ELISA kits according to the manufacturer's instructions.
-
Normalize the cyclic nucleotide levels to the total protein content of the tissue homogenate.
-
Data Presentation
| Treatment Group | Striatal cAMP (pmol/mg protein) | Striatal cGMP (pmol/mg protein) |
| Vehicle | Insert Data | Insert Data |
| This compound (Dose 1) | Insert Data | Insert Data |
| This compound (Dose 2) | Insert Data | Insert Data |
| This compound (Dose 3) | Insert Data | Insert Data |
Note: A dose-dependent increase in both cAMP and cGMP levels is expected following this compound administration.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Binding Potential of PDE10A PET Tracers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the binding potential of Phosphodiesterase 10A (PDE10A) Positron Emission Tomography (PET) tracers.
Frequently Asked Questions (FAQs)
Q1: What is PDE10A and why is it a target for PET imaging?
A1: Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and emotional regulation. It plays a crucial role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers.[1][2][3] Dysregulation of PDE10A has been implicated in several neuropsychiatric and neurodegenerative disorders, including Huntington's disease, Parkinson's disease, and schizophrenia.[4] PET imaging of PDE10A allows for the non-invasive quantification of this enzyme in the living brain, aiding in the understanding of these diseases and the development of novel therapeutics.[5]
Q2: What is "binding potential" (BPND) in the context of PET tracers?
A2: Binding potential (BPND) is a key parameter derived from PET imaging data that reflects the density of available target receptors or enzymes (in this case, PDE10A) in a specific brain region.[5][6] It is calculated as the ratio of the concentration of the specifically bound radiotracer to its concentration in a reference region with negligible target density (e.g., the cerebellum for PDE10A tracers).[7][8] A higher BPND generally indicates better specific binding and a more suitable tracer for quantitative imaging.
Q3: What are the ideal characteristics of a PDE10A PET tracer?
A3: An ideal PDE10A PET tracer should exhibit:
-
High affinity and selectivity: Strong and specific binding to PDE10A over other PDE enzymes and receptors.
-
Good blood-brain barrier (BBB) penetration: The ability to efficiently cross from the bloodstream into the brain.[6]
-
Favorable kinetics: Rapid uptake into the brain and washout from non-target regions to provide a good signal-to-noise ratio.
-
Low non-specific binding: Minimal binding to other structures in the brain besides PDE10A.[9]
-
Metabolic stability: Resistance to being broken down into radiometabolites that can also enter the brain and interfere with the signal.[5][10][11]
Troubleshooting Guide
This guide addresses common issues that can lead to suboptimal binding potential of PDE10A PET tracers.
Problem 1: Low Tracer Uptake in the Brain
Question: My novel PDE10A PET tracer shows low overall uptake in the brain, resulting in a poor signal. What are the possible causes and solutions?
Answer:
Low brain uptake is a common hurdle in CNS PET tracer development. The primary causes are typically poor blood-brain barrier (BBB) penetration or rapid peripheral metabolism.
-
Possible Cause A: Low BBB Permeability. The tracer may be too polar or have a high molecular weight, preventing it from passively diffusing across the BBB.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight of your tracer. Optimal values for BBB penetration are generally considered to be LogP between 1 and 3, PSA < 90 Ų, and molecular weight < 500 Da.
-
In Vitro Permeability Assays: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability.[12]
-
Structural Modification: If permeability is low, consider chemical modifications to increase lipophilicity or reduce the polar surface area.[12]
-
-
-
Possible Cause B: Active Efflux by Transporters. The tracer may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump it out of the brain.[13][14][15][16]
-
Troubleshooting Steps:
-
In Vitro Efflux Assays: Use cell-based assays (e.g., Caco-2 or MDCK-MDR1 cells) to determine if your tracer is a P-gp substrate.[12]
-
In Vivo Blocking Studies: In animal models, co-administer a known P-gp inhibitor (e.g., tariquidar) with your tracer. A significant increase in brain uptake in the presence of the inhibitor confirms that your tracer is a P-gp substrate.
-
Structural Modification: Modify the tracer's structure to reduce its affinity for efflux transporters.
-
-
Problem 2: High Non-Specific Binding
Question: My tracer shows high uptake throughout the brain, not just in the striatum where PDE10A is concentrated. How can I reduce non-specific binding?
Answer:
High non-specific binding obscures the specific signal from PDE10A and lowers the binding potential. This is often related to excessive lipophilicity or off-target interactions.
-
Possible Cause A: High Lipophilicity. While some lipophilicity is needed for BBB penetration, highly lipophilic compounds tend to bind non-specifically to lipid membranes.
-
Troubleshooting Steps:
-
Review Lipophilicity: If the LogP of your tracer is > 3.5, it may be too high.
-
Structural Modification: Introduce more polar functional groups to reduce overall lipophilicity without compromising BBB penetration.
-
-
-
Possible Cause B: Off-Target Binding. The tracer may have affinity for other receptors or enzymes in the brain.[17][18]
-
Troubleshooting Steps:
-
In Vitro Selectivity Screening: Screen your tracer against a panel of other relevant CNS targets (e.g., other PDE isoforms, dopamine (B1211576) receptors, serotonin (B10506) receptors). A selectivity of >100-fold for PDE10A is desirable.[12]
-
Autoradiography with Blockers: Perform in vitro autoradiography on brain sections in the presence of selective blockers for suspected off-targets to identify the source of non-specific binding.
-
-
Problem 3: Rapid Metabolism and Brain-Penetrant Radiometabolites
Question: I'm observing a complex kinetic profile, and my signal in the reference region is not reaching a stable baseline. Could this be due to radiometabolites?
Answer:
Yes, the formation of radiometabolites that can cross the BBB is a significant challenge in PET tracer development as they can contribute to the measured signal and complicate quantification.[9][10][11]
-
Troubleshooting Steps:
-
Metabolite Analysis: Analyze plasma and brain homogenates from animal studies at different time points using radio-HPLC to identify and quantify the parent tracer and its radiometabolites.[10]
-
Identify Metabolic "Soft Spots": Determine the part of the molecule that is being metabolized.
-
Structural Modification: Modify the tracer at the metabolic soft spot to improve its stability. A common strategy is to replace hydrogen atoms with deuterium (B1214612) or fluorine.[11]
-
Quantitative Data of Selected PDE10A PET Tracers
The following tables summarize the binding potential (BPND) of several PDE10A PET tracers from preclinical and clinical studies.
Table 1: Preclinical Binding Potential (BPND) of PDE10A PET Tracers in Non-Human Primates
| Tracer | Species | Striatum BPND | Reference Region | Reference |
| [11C]IMA107 | Baboon | ~2.5 | Cerebellum | [7] |
| [11C]MP-10 | Baboon | ~2.0 | Cerebellum | [7] |
| [18F]MNI-659 | Cynomolgus Monkey | ~3.0-4.0 | Cerebellum | [19] |
| [11C]TZ1964B | Cynomolgus Monkey | ~4.0-5.0 | Cerebellum | [19] |
| [18F]AMG 580 | Rhesus Monkey | ~3.0 | Cerebellum | [20] |
| [18F]TZ19106B | Macaca fascicularis | ~2.5-3.5 | Cerebellum | [5] |
| [18F]TZ8110 | Macaca fascicularis | ~1.0-1.5 | Cerebellum | [5] |
Table 2: Human Binding Potential (BPND) of PDE10A PET Tracers
| Tracer | Region | BPND (Healthy Controls) | Reference Region | Reference |
| [18F]JNJ42259152 | Putamen | ~2.0 - 2.5 | Frontal Cortex | [8] |
| [18F]JNJ42259152 | Caudate Nucleus | ~1.5 - 2.0 | Frontal Cortex | [8] |
| [18F]MNI-659 | Putamen | ~3.0 | Cerebellum | [21] |
| [18F]MNI-659 | Caudate Nucleus | ~2.0 | Cerebellum | [21] |
| [11C]IMA-107 | Striatum | ~2.5 | Cerebellum | [21] |
Experimental Protocols
Protocol 1: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available assay kits and is used to determine the in vitro potency (IC50) of a compound against PDE10A.[22]
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescein-labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
Binding agent (e.g., phosphate-binding nanoparticles)
-
Assay buffer
-
Test compounds and reference inhibitor (e.g., Papaverine)
-
96-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.
-
Add 25 µL of the diluted compounds or vehicle (for control wells) to the microplate wells.
-
Add 25 µL of the FAM-cAMP substrate solution to all wells.
-
Initiate the reaction by adding 50 µL of diluted PDE10A enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 25 µL of the binding agent to all wells.
-
Incubate for another 30 minutes at room temperature.
-
Measure the fluorescence polarization of each well using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Protocol 2: In Vivo PET Imaging in Rodents
This is a general protocol for assessing the in vivo performance of a novel PDE10A PET tracer in rats or mice.[23][24]
Materials:
-
PET scanner
-
Anesthesia system (e.g., isoflurane)
-
Radiolabeled PDE10A tracer
-
Saline
-
Animal holder with temperature control
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation: Fast the animal for 4-6 hours before the scan. Anesthetize the animal with isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance).
-
Tracer Administration: Place a catheter in the tail vein for tracer injection. Administer a bolus injection of the radiotracer (e.g., 5-10 MBq).
-
Image Acquisition: Position the animal in the PET scanner. Start a dynamic scan immediately after tracer injection for 60-90 minutes.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images with a standard MRI template or an individual MRI if available.
-
Data Analysis: Define regions of interest (ROIs) for the striatum (target) and cerebellum (reference). Generate time-activity curves (TACs) for these regions. Calculate the binding potential (BPND) using a suitable kinetic model (e.g., Simplified Reference Tissue Model).
Visualizations
Signaling Pathway
Caption: PDE10A signaling pathway in medium spiny neurons.
Experimental Workflow
Caption: Workflow for the development and optimization of PDE10A PET tracers.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE10A - Wikipedia [en.wikipedia.org]
- 3. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET imaging shows loss of striatal PDE10A in patients with Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations in the Development of Reversibly Binding PET Radioligands for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. neurology.org [neurology.org]
- 9. mdpi.com [mdpi.com]
- 10. Radiosyntheses and in vivo evaluation of carbon-11 PET tracers for PDE10A in the brain of rodent and nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [PET imaging to study the functional impact of P-glycoprotein in neuropharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in PET Imaging of P-Glycoprotein Function at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Importance of P-gp PET Imaging in Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential Off-Target Interaction of the Amyloid PET Imaging Tracer PiB with Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reducing contamination from off‐target binding in the meninges in PI‐2620 tau PET scans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Huntington’s Disease: A Review of the Known PET Imaging Biomarkers and Targeting Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. biospective.com [biospective.com]
- 24. Establishment of in vivo brain imaging method in conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in [11C]AMG-7980 Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the PET tracer, [11C]AMG-7980. The information is tailored for researchers, scientists, and drug development professionals working in the field of radiochemistry and molecular imaging.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may arise during the synthesis of [11C]this compound and other similar [11C]methylated compounds.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (RCY) of [11C]CH3I or [11C]CH3OTf | 1. Inefficient trapping of [11C]CO2. 2. Incomplete conversion of [11C]CO2 to [11C]CH4 (for [11C]CH4-based methods). 3. Suboptimal temperature or gas flow rates in the methylation agent synthesis module. 4. Degradation of the lithium aluminum hydride (LiAlH4) or other reducing agents. | 1. Ensure the cryogenic trap is sufficiently cold. Check for leaks in the gas lines. 2. Optimize the temperature and hydrogen gas concentration for the nickel-catalyzed reduction. 3. Calibrate and optimize the temperature and gas flow settings on your synthesis module according to the manufacturer's recommendations. 4. Use fresh, high-quality reagents. |
| Low Incorporation of [11C]Methyl Group into the Precursor | 1. Inactive or degraded precursor. 2. Suboptimal reaction temperature or time. 3. Presence of protic solvent impurities (e.g., water) that quench the reaction. 4. Incorrect base or insufficient amount of base used for deprotonation of the precursor. | 1. Verify the purity and integrity of the desmethyl precursor using analytical techniques like NMR and mass spectrometry. Store the precursor under inert gas and protected from light and moisture. 2. Optimize the reaction temperature (typically 80-120°C) and time (usually 1-5 minutes) for the methylation step. 3. Use anhydrous solvents and reagents. Dry all glassware and reaction vessels thoroughly. 4. Select an appropriate base (e.g., NaOH, K2CO3, or a stronger non-nucleophilic base if needed) and optimize its concentration. |
| Poor Radiochemical Purity (RCP) | 1. Formation of side products during the radiolabeling reaction. 2. Incomplete separation of the radiolabeled product from the unreacted precursor and other impurities during HPLC purification. 3. Radiolysis of the product due to high radioactivity concentration. | 1. Optimize reaction conditions (temperature, time, precursor concentration) to minimize side reactions. 2. Optimize the HPLC method: adjust the mobile phase composition, gradient, flow rate, and column type. Ensure the column is not overloaded. 3. Minimize the synthesis and purification time. Dilute the product with saline as soon as possible after purification. |
| Variable Specific Activity (SA) | 1. Contamination with atmospheric CO2 ("cold" carbon dioxide) during [11C]CO2 production and transfer. 2. Introduction of "cold" methylating agents from reagents or the synthesis module. 3. Inefficient purification leading to co-elution of the unlabeled standard. | 1. Ensure all gas lines and the cyclotron target are leak-tight. Use CO2-free nitrogen or helium as the carrier gas. 2. Use high-purity reagents and thoroughly clean the synthesis module between runs. 3. Optimize the HPLC purification to achieve baseline separation between the radiolabeled product and the cold standard. |
| HPLC System Issues (High Pressure, Peak Tailing, etc.) | 1. Clogged lines, frits, or column. 2. Particulate matter from the reaction mixture injected onto the column. 3. Incompatibility of the injection solvent with the mobile phase. 4. Column degradation. | 1. Flush the system with appropriate solvents. If necessary, replace the clogged components. 2. Filter the crude reaction mixture through a syringe filter before injection. 3. Dissolve the sample in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase. 4. Use a guard column and replace the analytical column when performance degrades. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis time for [11C]this compound?
A1: The reported synthesis time for [11C]this compound is approximately 45 minutes from the end of bombardment (EOB).[1]
Q2: What is the expected specific activity for [11C]this compound?
A2: A mean specific activity of 99 ± 74 GBq/μmol has been reported for the synthesis of [11C]this compound.[1]
Q3: What type of reaction is used to synthesize [11C]this compound?
A3: [11C]this compound is prepared via a one-pot, two-step reaction.[1] This typically involves the production of a [11C]methylating agent ([11C]CH3I or [11C]CH3OTf) followed by the methylation of a suitable desmethyl precursor.
Q4: What are the key challenges in working with Carbon-11 (B1219553)?
A4: The primary challenge is the short half-life of Carbon-11 (20.4 minutes), which necessitates rapid synthesis, purification, and quality control procedures.[2][3] Other challenges include the need to work with small, sub-micromolar quantities of the radionuclide and the potential for low specific activity due to contamination with stable carbon isotopes.
Q5: How can I improve the reliability of my [11C]methylation reaction?
A5: To improve reliability, ensure the use of high-purity, anhydrous reagents and solvents. The desmethyl precursor should be of high quality and stored properly. Automating the synthesis process using a reliable synthesis module can also significantly improve reproducibility.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of [11C]this compound. For comparison, representative data for other [11C]methylated PET tracers are also included.
| Parameter | [11C]this compound | Representative [11C]Tracer A | Representative [11C]Tracer B |
| Radiochemical Yield (RCY) | Data not available | 25-40% (decay-corrected) | 30-50% (decay-corrected) |
| Radiochemical Purity (RCP) | >95% (assumed) | >98% | >99% |
| Specific Activity (SA) | 99 ± 74 GBq/μmol[1] | 150-300 GBq/μmol | 200-400 GBq/μmol |
| Synthesis Time (from EOB) | 45 min[1] | 30-40 min | 35-45 min |
Experimental Protocols
Note: A detailed, validated experimental protocol for the synthesis of [11C]this compound is not publicly available. The following is a representative protocol for a generic [11C]methylation reaction, which should be adapted and optimized for the specific precursor of [11C]this compound.
1. Production of [11C]Methyl Iodide ([11C]CH3I)
-
[11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Trapping and Conversion: The [11C]CO2 is trapped in a cryogenic trap and then converted to [11C]CH4 by catalytic reduction with H2 over a nickel catalyst.
-
Gas-Phase Iodination: The resulting [11C]CH4 is then reacted with gaseous iodine in a heated quartz tube to produce [11C]CH3I. The [11C]CH3I is subsequently trapped in a solution of the precursor.
2. [11C]Methylation of the Desmethyl Precursor
-
Precursor Preparation: Dissolve the desmethyl precursor of this compound (structure not publicly disclosed) in an appropriate anhydrous solvent (e.g., DMF, DMSO) in a reaction vessel.
-
Addition of Base: Add a suitable base (e.g., NaOH, K2CO3) to the precursor solution to facilitate deprotonation.
-
[11C]CH3I Trapping and Reaction: Bubble the gaseous [11C]CH3I through the precursor solution.
-
Heating: Heat the reaction vessel at an optimized temperature (e.g., 100°C) for a short duration (e.g., 2-5 minutes).
-
Quenching: Quench the reaction by adding the HPLC mobile phase.
3. Purification and Formulation
-
HPLC Purification: Purify the crude reaction mixture using semi-preparative reverse-phase HPLC to separate [11C]this compound from unreacted precursor and other impurities.
-
Solid-Phase Extraction (SPE): The collected HPLC fraction containing the product is passed through a C18 Sep-Pak cartridge to remove the HPLC solvents.
-
Formulation: The final product is eluted from the Sep-Pak cartridge with ethanol (B145695) and then diluted with sterile saline for injection to yield a physiologically compatible solution.
4. Quality Control
-
Radiochemical Purity: Determined by analytical HPLC.
-
Specific Activity: Calculated by measuring the radioactivity and the mass of the product.
-
Residual Solvents: Analyzed by gas chromatography (GC).
-
pH and Sterility: Standard quality control tests for injectable radiopharmaceuticals.
Visualizations
PDE10A Signaling Pathway
Phosphodiesterase 10A (PDE10A) plays a crucial role in regulating cyclic nucleotide signaling in the brain. It is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By breaking down these second messengers, PDE10A modulates the activity of downstream signaling pathways, including the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways. Inhibition of PDE10A, for instance by this compound, leads to an increase in intracellular cAMP and cGMP levels, which in turn enhances the activity of PKA and PKG.
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
[11C]this compound Synthesis Workflow
The synthesis of [11C]this compound follows a typical radiomethylation workflow, starting from the production of [11C]CO2 in a cyclotron. This is followed by the synthesis of a [11C]methylating agent, the radiolabeling reaction with the precursor, and subsequent purification and formulation of the final product.
Caption: General workflow for the synthesis of [11C]this compound.
References
- 1. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies | MDPI [mdpi.com]
Technical Support Center: Optimizing Injection Paradigms for [11C]AMG-7980 PET Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their injection paradigms for [11C]AMG-7980 PET scans.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with [11C]this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low tracer uptake in target regions (striatum, globus pallidus) | 1. Low specific activity of the tracer: Competition from the non-radioactive ("cold") this compound can reduce the binding of [11C]this compound to the target enzyme, PDE10A. 2. Improper injection: Infiltration of the tracer outside the vein can lead to reduced delivery to the brain. 3. Anesthesia effects: Certain anesthetics can alter cerebral blood flow and tracer delivery.[1] 4. Incorrect definition of regions of interest (ROIs): Inaccurate delineation of the striatum and globus pallidus will lead to incorrect uptake values. | 1. Ensure high specific activity of [11C]this compound during radiosynthesis. A mean specific activity of 99 ± 74 GBq/µmol has been reported.[2] 2. Verify intravenous placement of the catheter. For preclinical studies, a tail vein catheter is common. 3. Use consistent anesthesia protocols. Isoflurane (B1672236) is a common choice for preclinical imaging.[3] Be aware that anesthesia can influence radiotracer uptake and kinetics.[3][1] 4. Co-register PET images with anatomical images (e.g., MRI) for accurate ROI definition.[2] |
| High variability in tracer uptake between subjects | 1. Biological variability: Even in inbred animal strains, there can be significant biological differences.[4] 2. Inconsistent fasting state: The metabolic state of the animal can influence tracer biodistribution.[4][5] 3. Variations in injection volume and rate: Inconsistent administration can affect the tracer's pharmacokinetic profile. | 1. Increase the number of subjects per group to improve statistical power. 2. Implement a consistent fasting protocol for all animals prior to the scan.[4][5] 3. Use a calibrated syringe pump for accurate and consistent injections. |
| Noisy or poor-quality images | 1. Low injected dose: Insufficient radioactivity can lead to low signal-to-noise ratios. 2. Short scan duration: Inadequate acquisition time can result in noisy images. 3. Patient/animal movement: Motion during the scan can cause blurring and artifacts. | 1. Optimize the injected dose. While a specific optimal dose for [11C]this compound is not detailed in the provided results, preclinical studies with other 11C-labeled tracers can provide a starting point. 2. A 90-minute dynamic scan has been used in non-human primates.[6] Adjust scan duration based on the specific research question and scanner sensitivity. 3. Ensure proper animal fixation or patient comfort to minimize movement. For preclinical studies, use of a stereotactic frame is recommended. |
| High uptake in non-target brain regions | 1. Non-specific binding: The tracer may bind to other sites in the brain. 2. Radiometabolites: Radioactive metabolites of [11C]this compound might cross the blood-brain barrier. | 1. Pre-treatment with a PDE10A inhibitor can be used to demonstrate target-specific binding.[2] 2. Perform metabolite analysis of blood samples to determine the fraction of unchanged parent tracer over time.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the target of the [11C]this compound PET tracer?
A1: [11C]this compound is a selective PET tracer for phosphodiesterase 10A (PDE10A).[2] PDE10A is an intracellular enzyme that breaks down cyclic nucleotides, which are important second messengers in the central nervous system.[2]
Q2: What are the primary brain regions where [11C]this compound binding is expected?
A2: Specific binding of [11C]this compound is primarily localized to the striatum and the globus pallidus.[2]
Q3: What is a recommended injection paradigm for [11C]this compound?
A3: A bolus injection is a standard approach. However, a bolus plus infusion paradigm has also been shown to yield similar results and can be considered.[2]
Q4: How should the PET data for [11C]this compound be analyzed?
A4: The data can be analyzed using Logan graphical analysis with a metabolite-corrected input function or the simplified reference tissue model (SRTM).[2]
Q5: What are some key considerations for preclinical [11C]this compound PET imaging?
A5: Several factors can impact the quality and reproducibility of preclinical PET studies. These include the fasting state of the animal, the type of anesthesia used, the route of injection, and the injected activity.[5] It is crucial to maintain consistency in these parameters throughout a study.
Experimental Protocols
Preclinical PET Imaging Protocol with [11C]this compound (Example)
This protocol is a generalized example based on common practices in preclinical PET imaging and specific information available for [11C]this compound.
-
Animal Preparation:
-
House animals in a controlled environment (temperature, light-dark cycle).
-
Fast animals for 4-6 hours before the scan to reduce metabolic variability.[4][5] Water should be available ad libitum.
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.[3]
-
Place a catheter in the lateral tail vein for tracer injection.
-
-
Radiotracer Administration:
-
Draw a precise volume of [11C]this compound solution into a shielded syringe.
-
Administer the tracer as an intravenous bolus over approximately 10-20 seconds.
-
The injected activity should be optimized for the specific scanner and research question.
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Acquire a dynamic scan for 60-90 minutes.[6]
-
Monitor the animal's vital signs (respiration, temperature) throughout the scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with an anatomical MRI or CT scan for accurate anatomical localization.[2]
-
Define regions of interest (ROIs) for the striatum, globus pallidus, and a reference region (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze the TACs using kinetic modeling (e.g., Logan graphical analysis or SRTM) to quantify tracer binding.[2]
-
Visualizations
Signaling Pathway of PDE10A
Caption: Role of PDE10A in cyclic nucleotide signaling.
Experimental Workflow for [11C]this compound PET Scan
Caption: Workflow for a preclinical [11C]this compound PET study.
References
- 1. Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics [frontiersin.org]
- 4. Frontiers | Quantitative preclinical PET imaging: opportunities and challenges [frontiersin.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. First-in-human use of 11C-CPPC with positron emission tomography for imaging the macrophage colony-stimulating factor 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target binding of AMG-7980.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AMG-7980. The following information is designed to help identify and mitigate potential issues related to off-target binding during your experiments.
Troubleshooting Guide: Unexpected Results & Off-Target Binding
Issue 1: High background or non-specific binding in immunoassays (ELISA, Western Blot, etc.)
High background can be a primary indicator of non-specific or off-target binding of this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or extend the blocking incubation time. Consider testing different blocking buffers. |
| Inappropriate Antibody Concentration | Optimize the concentration of this compound. High concentrations can lead to increased non-specific interactions. Perform a titration experiment to determine the optimal concentration that provides a strong signal-to-noise ratio. |
| Suboptimal Washing Steps | Increase the number of wash steps or the duration of each wash. Consider adding a mild detergent like Tween-20 to the wash buffer to reduce non-specific interactions. |
| Cross-reactivity with other proteins | Perform a BLAST search or similar sequence analysis to identify potential cross-reactive proteins. Test for binding against these proteins directly. |
Issue 2: In-vivo toxicity or unexpected physiological effects in animal models
Unexpected toxicity in preclinical studies can be a significant concern and may be linked to off-target binding. A notable parallel can be drawn from the case of ABT-736, a humanized monoclonal antibody targeting amyloid-beta, where off-target binding to Platelet Factor 4 (PF-4) led to severe adverse effects in cynomolgus monkeys.[1] This resulted in both acute infusion-related reactions and chronic heparin-induced thrombocytopenia (HIT)-like pathology.[1]
Troubleshooting Workflow for In-Vivo Toxicity:
Caption: Workflow for investigating and mitigating in-vivo toxicity due to off-target binding.
Frequently Asked Questions (FAQs)
Q1: What is off-target binding and why is it a concern for this compound?
A: Off-target binding refers to the interaction of a therapeutic agent, such as the monoclonal antibody this compound, with molecules other than its intended pharmacological target. This is a significant concern because it can lead to a variety of undesirable outcomes, including a lack of therapeutic efficacy, and more critically, toxicity. For antibody-drug conjugates (ADCs), where a potent cytotoxic payload is linked to the antibody, off-target binding can lead to the delivery of the payload to healthy cells, resulting in severe side effects.[2]
Q2: How can I proactively screen for off-target binding of this compound during early development?
A: Early screening for polyspecificity is crucial to de-risk antibody candidates. A systematic screening funnel can be implemented to identify and eliminate candidates with undesirable binding characteristics. This can include:
-
Cell Microarray Screening: This allows for the testing of binding against a wide array of cell surface proteins to identify potential off-targets.[2]
-
Binding Assays against a Panel of Unrelated Proteins: Assess the binding of this compound to a panel of common, abundant proteins (e.g., plasma proteins) to check for non-specific interactions.
-
In-silico Analysis: Use computational tools to predict potential cross-reactivity based on the antibody's sequence and structure.
Q3: What experimental protocols can be used to confirm and characterize off-target binding?
A: Once a potential off-target has been identified, several biophysical and cell-based assays can be used for confirmation and characterization.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol provides a method to determine the binding kinetics (association and dissociation rates) of this compound to a potential off-target protein.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Immobilization: The purified potential off-target protein is immobilized on a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis:
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Record the binding response (in Resonance Units, RU) over time to monitor the association phase.
-
After the association phase, switch to injecting only the running buffer to monitor the dissociation of the this compound from the immobilized off-target protein.
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Q4: Are there strategies to reduce the off-target toxicity of antibody-based therapeutics?
A: Yes, several strategies are being explored. One approach for ADCs involves the co-administration of a "payload-binding agent." This agent is designed to bind to any free payload that may be prematurely released from the ADC, thereby neutralizing its toxic effect on non-target cells.[3] For monoclonal antibodies without a payload, the primary strategy remains the rigorous selection of highly specific candidates during the discovery and preclinical development phases. This involves thorough screening for polyspecificity and off-target binding to eliminate problematic candidates early on.[1]
References
- 1. Off-target binding of an anti-amyloid beta monoclonal antibody to platelet factor 4 causes acute and chronic toxicity in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. WO2021113740A1 - Compositions and methods for reducing off-target toxicity of antibody drug conjugates - Google Patents [patents.google.com]
Troubleshooting AMG-7980 stability and storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of AMG-7980, a potent and specific ligand for Phosphodiesterase 10A (PDE10A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity ligand for Phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in signal transduction by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two key second messengers. By binding to PDE10A, this compound can be used as a tracer in positron emission tomography (PET) imaging to measure the occupancy of PDE10A by other inhibitors or to study the distribution and density of the enzyme in the brain.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility. The following table summarizes the recommended storage conditions for both solid compound and solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry, dark environment |
| -20°C | Long-term (months to years) | Dry, dark environment | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | Protect from light |
| -20°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles |
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to the desired concentration. It is recommended to prepare a high-concentration stock (e.g., 10 mM) which can then be further diluted in aqueous buffers for specific experiments. To minimize the effects of DMSO on your experimental system, the final concentration of DMSO should be kept as low as possible, typically below 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: Is this compound stable in aqueous solutions?
The stability of small molecule inhibitors in aqueous buffers can be influenced by several factors including pH, temperature, and the presence of other molecules. While specific stability data for this compound in various aqueous buffers is not extensively published, it is best practice to prepare fresh dilutions in aqueous buffers for each experiment from a frozen DMSO stock. If aqueous solutions need to be stored, it is recommended to conduct a stability study by incubating the compound in your experimental buffer at the intended experimental temperature for various durations and analyzing its integrity by methods such as HPLC.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Potency or Inconsistent Results in In Vitro Assays | Compound Degradation: this compound may have degraded due to improper storage or handling. | Ensure the compound and its solutions have been stored according to the recommended conditions. Prepare fresh stock solutions and working dilutions. |
| Precipitation in Assay Buffer: The compound may have low solubility in the aqueous assay buffer, leading to a lower effective concentration. | Visually inspect for precipitation. Decrease the final concentration of this compound. Optimize the DMSO concentration in the final assay volume (while keeping it low). | |
| Assay Conditions: The enzyme activity may be too high, or the substrate concentration may not be optimal. | Optimize enzyme and substrate concentrations. Ensure the assay is running under linear conditions. | |
| Variability Between Experiments | Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Inconsistent Solution Preparation: Minor differences in pipetting or dilution can lead to variability. | Use calibrated pipettes and be meticulous in solution preparation. Prepare a master mix of reagents where possible. | |
| Unexpected Off-Target Effects | High Compound Concentration: At high concentrations, the risk of off-target binding increases. | Use the lowest effective concentration of this compound possible. |
| Contamination: The compound or reagents may be contaminated. | Use high-purity reagents and sterile techniques where appropriate. |
Experimental Protocols
PDE10A Signaling Pathway
This compound acts on PDE10A, a key enzyme in the regulation of cyclic nucleotide signaling in striatal neurons. Understanding this pathway is essential for interpreting experimental results.
Figure 1. Simplified PDE10A signaling pathway in a medium spiny neuron.
In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method to determine the potency of a compound in inhibiting PDE10A activity.
Principle: This assay is based on the competition between a fluorescently labeled cAMP (tracer) and the product of the PDE10A reaction (AMP) for a specific binding agent. When the fluorescent tracer is bound to the larger binding agent, it tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. PDE10A hydrolyzes the tracer to a fluorescently labeled AMP, which has a lower affinity for the binding agent. The unbound, smaller fluorescent AMP tumbles faster, leading to a low FP signal. An inhibitor of PDE10A will prevent the hydrolysis of the tracer, thus maintaining a high FP signal.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding agent specific for the fluorescent AMP
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
This compound or other test compounds
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Assay Setup:
-
Blank wells: Assay buffer only.
-
Control (No enzyme) wells: Assay buffer, FAM-cAMP.
-
Positive control (No inhibitor) wells: Assay buffer, FAM-cAMP, PDE10A enzyme.
-
Test wells: Assay buffer, FAM-cAMP, PDE10A enzyme, and serially diluted this compound.
-
-
Enzyme Reaction: Add the diluted PDE10A enzyme to the positive control and test wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzyme reaction to proceed.
-
Termination and Detection: Add the binding agent to all wells to stop the reaction. Incubate for a short period to allow for binding equilibrium.
-
Measurement: Read the fluorescence polarization on a microplate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (Signal_inhibitor - Signal_positive_control) / (Signal_no_enzyme - Signal_positive_control)
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2. Experimental workflow for a PDE10A fluorescence polarization assay.
Radioligand Binding Assay
This protocol provides a general framework for a radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for PDE10A, using a radiolabeled tracer like [¹¹C]this compound or a tritiated version.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor (PDE10A). The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the competing unlabeled compound.
Materials:
-
Cell membranes or tissue homogenates expressing PDE10A
-
Radiolabeled ligand (e.g., [³H]this compound)
-
Unlabeled this compound (for competition)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing PDE10A.
-
Assay Setup: In a 96-well plate, set up the following:
-
Total binding wells: Membranes, radioligand, and binding buffer.
-
Non-specific binding (NSB) wells: Membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.
-
Competition wells: Membranes, radioligand, and serial dilutions of the unlabeled test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.
-
IC₅₀ and Kᵢ Determination: Fit the competition curve to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Enhancing Signal-to-Noise Ratio in AMG-7980 Imaging: A Technical Support Center
Welcome to the technical support center for AMG-7980 imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their imaging experiments. Here you will find answers to frequently asked questions and detailed guides to improve the signal-to-noise ratio for clear and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound imaging experiments.
Q1: What is the optimal concentration of this compound to use for imaging?
The optimal concentration of this compound can vary depending on the cell type, expression level of the target, and imaging instrumentation. It is recommended to perform a titration experiment to determine the best concentration for your specific system. Start with a concentration range and select the one that provides the best signal-to-noise ratio.
Q2: I am observing high background fluorescence in my images. What are the potential causes and solutions?
High background fluorescence can obscure the specific signal from this compound. Several factors can contribute to this issue.[1][2][3] The following table summarizes the common causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | Perform a concentration titration to find the optimal dilution that maximizes signal while minimizing background.[1][3] |
| Insufficient Washing | Increase the number and/or duration of wash steps after this compound incubation to remove unbound probe.[1][3] |
| Autofluorescence of Cells or Tissue | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different imaging wavelength or a quenching agent.[2][4] |
| Non-specific Binding | Increase the concentration of the blocking agent (e.g., BSA) or the duration of the blocking step.[1][3] Consider using a blocking buffer from the same species as the secondary antibody if applicable.[2][5] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination. |
Q3: The signal from this compound is weak or undetectable. How can I improve the signal intensity?
A weak signal can be due to various factors, from experimental procedure to the imaging setup itself.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Increase the concentration of this compound. A titration experiment is recommended.[5] |
| Short Incubation Time | Increase the incubation time to allow for sufficient binding of this compound to its target. |
| Incorrect Imaging Settings | Optimize microscope settings, including laser power, exposure time, and detector gain.[6][7] Ensure the correct excitation and emission filters are being used for the fluorophore conjugated to this compound.[2] |
| Low Target Expression | Use a positive control cell line with known high expression of the target to validate the protocol. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium.[2] |
Experimental Protocols
Standard Protocol for this compound Staining of Cultured Cells
This protocol provides a general guideline for staining adherent cells with this compound.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fixation (Optional): If fixation is required, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note: Fixation may alter the target epitope and should be tested for compatibility with this compound binding.
-
Washing after Fixation: If fixed, wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing after Permeabilization: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[3]
-
This compound Incubation: Dilute this compound to the predetermined optimal concentration in blocking buffer and incubate with the cells for the desired time (e.g., 1-2 hours) at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the this compound fluorophore and any counterstains.
Visual Guides
Troubleshooting Workflow for High Background
The following diagram illustrates a logical workflow for troubleshooting high background issues in this compound imaging.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
Minimizing radioactive metabolite interference in AMG-7980 studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radiolabeled AMG-7980. The focus is on minimizing interference from radioactive metabolites during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common radioactive isotopes used for labeling this compound and what are the considerations?
When conducting metabolism studies for a compound like this compound, Carbon-14 (¹⁴C) and Tritium (³H) are the most common isotopes for radiolabeling. The choice between them depends on several factors:
-
Position of the label: The radioisotope must be placed on a metabolically stable part of the this compound molecule to ensure that the radioactivity tracks the parent compound and its metabolites accurately.
-
Specific Activity: The desired level of radioactivity per unit mass of the compound.
-
Synthesis Feasibility: The ease and cost-effectiveness of incorporating the isotope into the this compound structure.
A survey of new drug applications indicates that Carbon-14 is used in the vast majority of human mass balance studies.[1]
Q2: What are the primary objectives of a human radiolabeled mass balance study for a compound like this compound?
Human radiolabeled mass balance studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.[1] Key objectives include:
-
Determining the routes and rates of excretion of total radioactivity.
-
Identifying and quantifying the parent drug and its metabolites in plasma, urine, and feces.
-
Characterizing the metabolic pathways of the drug.
-
Providing data to inform the need for further clinical studies, such as those in patients with renal or hepatic impairment.[2]
Q3: What are the initial steps to take when unexpected radioactive peaks are observed in my chromatogram?
The appearance of unexpected peaks can indicate the presence of metabolites or impurities. A systematic approach is necessary to identify the source:
-
Confirm Peak Identity: Determine if the peak is a true metabolite or an artifact. This can be done by analyzing a blank matrix sample spiked with the radiolabeled parent compound.
-
Assess Peak Purity: Use a diode array detector (DAD) in conjunction with the radioactivity detector to assess the spectral purity of the peak.
-
Optimize Chromatography: Adjusting the mobile phase gradient, pH, or trying a column with a different stationary phase can help resolve co-eluting peaks.[3]
-
Consider In-source Fragmentation: In LC-MS analysis, some metabolites, particularly phase II conjugates, can undergo in-source collision-induced dissociation, leading to the generation of the parent drug's precursor ion. This can cause interference if the metabolite is not chromatographically separated from the parent drug.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its polar metabolites in reverse-phase HPLC.
Possible Causes:
-
Inadequate mobile phase gradient.
-
Suboptimal pH of the mobile phase.
-
Inappropriate column chemistry.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Gradient Optimization | Start with a shallow gradient (e.g., 5-30% organic over 30 minutes) to enhance the separation of early-eluting polar metabolites. | Improved separation of polar compounds from the parent this compound peak. |
| pH Adjustment | Analyze the pKa of this compound and its potential metabolites. Adjust the mobile phase pH to a value that maximizes the difference in their ionization states and, consequently, their retention. | Enhanced peak shape and resolution. |
| Alternative Column Chemistry | If resolution is still poor, switch to a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column, which can offer different selectivity for aromatic compounds like this compound. | Altered elution order and potentially baseline separation of critical peaks. |
Issue 2: High background or "ghost peaks" in the radiochromatogram.
Possible Causes:
-
Contamination of the HPLC system or mobile phase.
-
Leaching of radioactive compounds from previous injections.
-
Contaminated sample preparation materials.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| System Cleaning | Flush the entire HPLC system, including the injector and detector, with a strong solvent series (e.g., isopropanol, acetonitrile, water) to remove any adsorbed radioactivity. | Reduction or elimination of background noise and ghost peaks. |
| Mobile Phase Purity | Use freshly prepared, high-purity solvents and additives for the mobile phase. Filter all aqueous phases before use. | A clean and stable baseline. |
| Sample Prep Blank | Process a blank matrix sample (plasma, urine, etc.) through the entire sample preparation procedure and analyze it to identify any sources of contamination from reagents or materials. | Identification of the contamination source for subsequent remediation. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Plasma Samples
This protocol is designed to separate this compound and its metabolites from plasma proteins and other endogenous components.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the Sample: Dilute 1 mL of plasma with 1 mL of 4% phosphoric acid and load it onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute the Analytes: Elute this compound and its metabolites with 3 mL of acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.
Protocol 2: HPLC Method for the Analysis of this compound and its Metabolites
This method provides a starting point for the chromatographic separation.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B
-
35-40 min: 60% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B
-
-
Injection Volume: 50 µL.
-
Detection: In-line radioactivity detector followed by a UV detector (set at the λmax of this compound) and a mass spectrometer.
Visualizations
References
Technical Support Center: [11C]AMG-7980 PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radioligand [11C]AMG-7980. Due to the limited publicly available data specifically for [11C]this compound, this guide draws upon established principles and data from analogous phosphodiesterase 10A (PDE10A) radiotracers with similar fast kinetic profiles.
Frequently Asked Questions (FAQs)
Q1: What is [11C]this compound and what is its primary application?
A1: [11C]this compound is a carbon-11 (B1219553) labeled positron emission tomography (PET) radioligand designed to image phosphodiesterase 10A (PDE10A) in the brain. PDE10A is an enzyme involved in cyclic nucleotide signaling and is a target for the development of therapeutics for neurological and psychiatric disorders. PET imaging with [11C]this compound allows for the in vivo quantification and assessment of PDE10A expression and target engagement by therapeutic candidates.
Q2: What are the characteristic brain kinetics of PDE10A radiotracers like [11C]this compound?
A2: Many PDE10A radiotracers, such as [11C]IMA107, are characterized by fast brain kinetics.[1][2] This typically involves rapid uptake into the brain, particularly in PDE10A-rich regions like the striatum, followed by a relatively quick washout. This kinetic profile presents both advantages, such as the potential for shorter scan times, and challenges for quantitative analysis.
Q3: Why is the cerebellum often used as a reference region for PDE10A PET studies?
A3: The cerebellum has been shown to have a very low expression of PDE10A.[3] This makes it a suitable reference region for estimating non-specific binding of the radiotracer. By comparing the radiotracer uptake in the target region (e.g., striatum) to the cerebellum, researchers can calculate the specific binding, which is a key outcome measure in PET studies.
Troubleshooting Guide
Issue 1: Low signal-to-noise ratio in PET images.
-
Possible Cause: The fast kinetics and rapid washout of [11C]this compound can lead to low radioactivity counts, especially at later time points in the scan.
-
Troubleshooting Steps:
-
Optimize Scan Duration: For radiotracers with fast kinetics, a dynamic scanning protocol with shorter initial frames is crucial to capture the peak uptake. While the total scan time might be shorter compared to tracers with slow kinetics, ensuring adequate counts during the peak is essential.
-
Administered Dose: Ensure the administered dose of [11C]this compound is within the recommended range to provide sufficient signal.
-
Image Reconstruction Parameters: Utilize appropriate image reconstruction algorithms and parameters (e.g., filters, iterations, subsets) to minimize noise while preserving quantitative accuracy.
-
Issue 2: Difficulty in achieving reliable quantification of binding parameters.
-
Possible Cause: The rapid equilibrium of the tracer with its target makes it challenging to apply simplified quantification methods that assume irreversible binding.
-
Troubleshooting Steps:
-
Kinetic Modeling: Employ advanced kinetic modeling techniques, such as the two-tissue compartment model (2TCM), which are better suited for radioligands with reversible binding.[2] This requires dynamic PET data and a metabolite-corrected arterial input function.
-
Reference Tissue Models: If arterial blood sampling is not feasible, validated reference tissue models that use data from a region devoid of the target (like the cerebellum for PDE10A) can be employed.[4]
-
Data Quality: High-quality dynamic data with appropriate temporal sampling is critical for the accurate estimation of kinetic parameters.
-
Issue 3: High variability in test-retest studies.
-
Possible Cause: Subtle variations in experimental conditions can have a more pronounced effect on radiotracers with fast kinetics.
-
Troubleshooting Steps:
-
Standardized Protocols: Strictly adhere to standardized protocols for patient/subject preparation, radiotracer administration (e.g., bolus injection), and image acquisition.
-
Subject Motion: Minimize subject head motion during the scan, as this can introduce significant errors in the time-activity curves. Use of head holders and motion correction algorithms is recommended.
-
Data Analysis Consistency: Apply the same data analysis workflow, including region of interest (ROI) definition and kinetic modeling approach, across all studies.
-
Quantitative Data Summary
The following table summarizes typical kinetic parameters observed for analogous fast-kinetics PDE10A PET radiotracers. Note that these are representative values and may not directly reflect the performance of [11C]this compound.
| Parameter | Striatum (High PDE10A) | Cerebellum (Low PDE10A) | Description |
| Peak Standardized Uptake Value (SUV) | 3 - 5 | 1 - 2 | Represents the relative uptake of the radiotracer. |
| Time to Peak (minutes) | 10 - 20 | 5 - 10 | The time after injection at which the maximum concentration of the radiotracer is observed. |
| Distribution Volume (VT) | High | Low | A measure of the total radiotracer distribution in a region, including specific and non-specific binding. |
| Binding Potential (BPND) | 1.5 - 3.0 | N/A | An index of the density of available receptors, calculated relative to the non-displaceable uptake. |
Experimental Protocols
Protocol 1: Dynamic PET Imaging with Arterial Blood Sampling
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan.
-
Radiotracer Administration: A bolus injection of [11C]this compound (e.g., 370 MBq) is administered intravenously at the start of the PET acquisition.
-
PET Acquisition: A dynamic 90-minute PET scan is performed. The framing scheme should be designed to capture the rapid initial kinetics (e.g., 6 x 10s, 3 x 20s, 4 x 30s, 5 x 60s, 5 x 120s, 10 x 300s).
-
Arterial Blood Sampling: Continuous or discrete arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.
-
Data Analysis:
-
Reconstruct dynamic PET images with corrections for attenuation, scatter, and random coincidences.
-
Co-register PET images with an anatomical MRI for accurate ROI delineation.
-
Generate time-activity curves (TACs) for brain regions of interest.
-
Use the metabolite-corrected arterial input function and the TACs to fit a two-tissue compartment model and estimate kinetic parameters (K1, k2, k3, k4, and VT).
-
Protocol 2: PET Imaging with a Reference Tissue Model
-
Subject Preparation and Radiotracer Administration: Same as Protocol 1.
-
PET Acquisition: A dynamic 90-minute PET scan is performed with a similar framing scheme as in Protocol 1.
-
Data Analysis:
-
Image reconstruction and co-registration are performed as in Protocol 1.
-
Delineate ROIs for target regions (e.g., striatum) and a reference region (cerebellum).
-
Generate TACs for all ROIs.
-
Apply a reference tissue model (e.g., Simplified Reference Tissue Model - SRTM) to the TACs to estimate the binding potential (BPND).
-
Visualizations
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Phosphodiesterase 10A PET radioligand development program: from pig to human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [¹¹C]AMG-7980 Radiosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the specific activity of [¹¹C]AMG-7980.
Frequently Asked Questions (FAQs)
Q1: What is specific activity and why is it critical for [¹¹C]this compound studies?
A1: Specific activity (SA) refers to the amount of radioactivity per unit mass of a compound, typically expressed in Gigabecquerels per micromole (GBq/µmol) or Curies per micromole (Ci/µmol). For PET radiotracers like [¹¹C]this compound, high specific activity is crucial to minimize the injected chemical mass while maintaining a sufficient radioactive signal for imaging. This is important to avoid potential pharmacological effects or receptor saturation by the non-radioactive ("cold") form of the drug, which could alter the biological process being studied.[1][2]
Q2: What is the theoretical maximum specific activity for a ¹¹C-labeled compound?
A2: The theoretical maximum specific activity for a compound labeled with Carbon-11 is approximately 341 Terabecquerels per micromole (TBq/µmol) or 9,257 Curies per micromole (Ci/μmol). However, in practice, the achievable specific activity is significantly lower due to the unavoidable presence of stable ¹²C isotopes.[1][2]
Q3: What are the common sources of ¹²C contamination in [¹¹C]this compound synthesis?
A3: Carbon-12 contamination can be introduced at various stages of the radiosynthesis process. Key sources include:
-
Target Gas: Traces of CO₂ in the nitrogen gas used for cyclotron production of [¹¹C]CO₂.
-
Reagents and Solvents: Impurities in the precursor, reagents, and solvents used for the methylation reaction.
-
Atmosphere: Exposure of reagents to atmospheric CO₂.
-
Synthesis System: Leaks in the transfer lines or reaction vessels that allow atmospheric CO₂ to enter.
Q4: What is a typical range for the specific activity of ¹¹C-labeled radiotracers in a clinical setting?
A4: The specific activity of ¹¹C radiopharmaceuticals can vary significantly between different production facilities. Generally, practical specific activity for ¹¹C-labeled radiotracers is in the range of 37-370 GBq/µmol.[1] For receptor-binding radiotracers, a higher specific activity is often required.
Troubleshooting Guide: Low Specific Activity of [¹¹C]this compound
This guide addresses common issues encountered during the radiosynthesis of [¹¹C]this compound that can lead to low specific activity.
| Observation | Potential Cause | Recommended Action |
| Low overall radioactivity yield | Inefficient trapping of [¹¹C]CO₂ or [¹¹C]CH₄. | Check the efficiency of the trapping material (e.g., molecular sieves, Porapak column). Ensure cryogenic traps are at the appropriate temperature. |
| Incomplete conversion of [¹¹C]CO₂ to [¹¹C]CH₃I. | Optimize the temperature and catalyst for the conversion of [¹¹C]CO₂ to [¹¹C]CH₄ and subsequently to [¹¹C]CH₃I.[3] | |
| Suboptimal methylation reaction conditions. | Systematically vary the reaction temperature, time, and precursor concentration to find the optimal conditions for the methylation of the this compound precursor.[4] | |
| High chemical mass of this compound detected | Excess precursor in the reaction mixture. | Reduce the amount of the desmethyl-AMG-7980 precursor used in the labeling reaction. |
| Contamination with ¹²C from external sources. | Use high-purity (99.9999%) nitrogen gas for cyclotron targetry.[2] Implement pre-irradiation "hot cleaning" runs to flush out ¹²C contaminants from the target.[2] Ensure all transfer lines are leak-tight. | |
| Poor separation of [¹¹C]this compound from precursor | Inadequate HPLC purification method. | Optimize the HPLC mobile phase composition, flow rate, and column type to achieve baseline separation between [¹¹C]this compound and the unlabeled precursor. |
| Co-elution with other impurities. | Analyze the crude reaction mixture to identify potential impurities and adjust the purification method accordingly. | |
| Inconsistent specific activity between batches | Variability in cyclotron production. | Standardize the cyclotron irradiation parameters (beam current, irradiation time). |
| Inconsistent quality of reagents. | Use fresh, high-purity reagents and solvents for each synthesis. | |
| Variations in synthesis time. | Automate the synthesis process to ensure consistent timing for each step of the procedure.[3][5] |
Experimental Protocols
Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
The production of the ¹¹C-labeling agent, [¹¹C]CH₃I, is a critical first step.
-
Cyclotron Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a target containing high-purity nitrogen gas with protons.
-
Conversion to [¹¹C]Methane: The resulting [¹¹C]CO₂ is trapped and then converted to [¹¹C]CH₄ through a nickel-catalyzed reduction with hydrogen gas at high temperature (e.g., 400°C).[3]
-
Formation of [¹¹C]Methyl Iodide: The [¹¹C]CH₄ is then reacted with gaseous iodine in a heated quartz tube to form [¹¹C]CH₃I.[3]
[¹¹C]Methylation of Desmethyl-AMG-7980
This procedure outlines the radiolabeling of the precursor to form [¹¹C]this compound.
-
Precursor Preparation: Dissolve the desmethyl-AMG-7980 precursor in a suitable solvent (e.g., DMF or DMSO).
-
Radiolabeling Reaction: The gaseous [¹¹C]CH₃I is passed through the precursor solution. The reaction is typically carried out at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).
-
Quenching: The reaction is quenched by the addition of the initial HPLC mobile phase.
Purification of [¹¹C]this compound
Purification is essential to separate the desired radiotracer from unreacted precursor and other byproducts.
-
HPLC Separation: The crude reaction mixture is injected onto a semi-preparative HPLC column. A suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a buffer) is used to separate [¹¹C]this compound from impurities.
-
Fraction Collection: The radioactive peak corresponding to [¹¹C]this compound is collected.
-
Formulation: The collected fraction is typically reformulated into a physiologically compatible solution for injection, often involving solid-phase extraction (SPE) to remove the HPLC solvents.
Data Presentation
Table 1: Typical Radiosynthesis Parameters and Outcomes for a ¹¹C-Labeled Radiotracer
| Parameter | Typical Value |
| **Starting Radioactivity ([¹¹C]CO₂) ** | 50-150 GBq |
| Precursor Amount | 0.5-1.0 mg |
| Reaction Temperature | 100°C |
| Reaction Time | 5 minutes |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Specific Activity (at end of synthesis) | 100-400 GBq/µmol |
| Radiochemical Purity | >95% |
| Total Synthesis Time | 30-40 minutes |
Visualizations
Caption: Workflow for the radiosynthesis of [¹¹C]this compound.
Caption: Troubleshooting logic for low specific activity.
References
- 1. researchgate.net [researchgate.net]
- 2. bangkokmedjournal.com [bangkokmedjournal.com]
- 3. Optimization of the Automated Synthesis of [11C]mHED—Administered and Apparent Molar Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Automated synthesis of the ultra high specific activity of [11C]Ro15-4513 and its application in an extremely low concentration region to an ARG study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Validation of AMG-7980 for PDE10A Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMG-7980 and other prominent compounds used for the in vivo validation of Phosphodiesterase 10A (PDE10A) target engagement. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the underlying biological pathways and workflows to aid researchers in selecting the most appropriate tools for their studies.
Introduction to PDE10A and the Importance of Target Engagement
Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the medium spiny neurons of the striatum, where it plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling.[1][2][3] By hydrolyzing these second messengers, PDE10A modulates neuronal activity, making it a significant therapeutic target for various neuropsychiatric disorders, including schizophrenia and Huntington's disease.[4]
Validating that a therapeutic agent effectively engages its intended target in a living organism (in vivo) is a critical step in the drug development process. For PDE10A inhibitors, this involves demonstrating that the compound binds to PDE10A in the brain at concentrations sufficient to elicit a biological response. Positron Emission Tomography (PET) imaging using radiolabeled tracers is a powerful, non-invasive technique for quantifying target engagement in both preclinical and clinical settings.[5]
Comparison of PDE10A PET Tracers and Inhibitors
Several PET tracers and inhibitors have been developed to study PDE10A. This section compares key quantitative parameters for this compound and its alternatives.
| Compound | Type | Tracer(s) Used | In Vitro Potency (IC50/Ki) | In Vivo Target Occupancy (EO) | Key Findings |
| This compound | PET Tracer | N/A | KD = 0.94 nM[6] | Enables measurement of PDE10A inhibitor occupancy.[4] | A selective PDE10A PET tracer successfully used in non-human primates to measure target occupancy.[4] |
| AMG 580 | PET Tracer | N/A | KD = 71.9 pM[7] | Improved binding potential (BPND of 3.1 in NHP striatum) compared to this compound.[5][8] | A second-generation PET tracer with slower washout and higher binding potential than this compound, making it more suitable for clinical studies.[5][8] |
| TAK-063 | Inhibitor | [11C]T-773 | IC50 = 0.3 nM | Dose-dependent occupancy in NHPs (35.2% at 0.2 mg/kg, 83.2% at 1.6 mg/kg).[9] In humans, 2.8% to 72.1% occupancy with good toleration.[10] | Demonstrates clear target engagement in both preclinical and clinical settings.[11][12] |
| MK-8189 | Inhibitor | [3H]MK-8193, [11C]MK-8193 | Subnanomolar potency | ~47-48% occupancy required for efficacy in rat behavioral models. ~50% occupancy at 127 nM plasma concentration in rhesus monkeys.[8] | Efficacy in preclinical models is correlated with specific levels of target occupancy, guiding dose selection for clinical trials.[8][13][14][15] |
| CPL500036 | Inhibitor | [11C]IMA107 | IC50 = 1 nM[2][3] | EC50 for in vivo affinity estimated at 153 ng/ml plasma concentration in rats.[1] | A potent and selective inhibitor with good oral bioavailability and brain penetration.[1][2][3] |
| EM-221 | Inhibitor | [11C]IMA107 | IC50 = 9 pM | Up to 92.8% occupancy achieved in humans with a ~24h half-life.[16] | High-affinity inhibitor with demonstrated high target engagement in clinical PET studies.[6][16] |
| PF-02545920 | Inhibitor | Not specified | Not specified | In humans, 10 mg dose resulted in 14-27% occupancy, and 20 mg dose resulted in 45-63% occupancy.[10] | Target engagement was demonstrated in humans, but the compound did not show efficacy in clinical trials for schizophrenia.[10][17] |
Experimental Protocols for In Vivo PDE10A Target Engagement
Accurate and reproducible experimental design is paramount for the validation of target engagement. Below are detailed methodologies for key experiments.
In Vivo PDE10A Target Occupancy Measurement using PET Imaging
This protocol provides a general framework for assessing PDE10A occupancy using a PET tracer like [11C]this compound.
Objective: To quantify the percentage of PDE10A enzymes occupied by an unlabeled inhibitor in the brain of a living subject.
Materials:
-
PET scanner
-
Radiolabeled PDE10A tracer (e.g., [11C]this compound)
-
Test inhibitor compound
-
Anesthetized non-human primate or human subject
-
Arterial blood sampling system
-
MRI scanner for anatomical reference
Procedure:
-
Baseline Scan:
-
Anesthetize the subject and position them in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of the radiolabeled tracer intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.
-
-
Inhibitor Administration:
-
Administer the unlabeled PDE10A inhibitor at the desired dose and route.
-
-
Post-dose Scan:
-
After a predetermined time following inhibitor administration, repeat the PET scan protocol as described in the baseline scan.
-
-
Image Analysis:
-
Co-register the PET images with a corresponding MRI scan for anatomical delineation of brain regions of interest (ROIs), particularly the striatum (caudate and putamen) and a reference region with low PDE10A expression (e.g., cerebellum).
-
Generate time-activity curves for each ROI.
-
Use kinetic modeling (e.g., simplified reference tissue model or Logan graphical analysis) to calculate the binding potential (BPND) of the tracer in the striatum for both baseline and post-dose scans.[4]
-
-
Occupancy Calculation:
-
Calculate the PDE10A occupancy using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100
-
Measurement of Downstream Biomarkers: cAMP/cGMP Levels
This protocol describes the measurement of cyclic nucleotides in brain tissue following the administration of a PDE10A inhibitor.
Objective: To determine the effect of PDE10A inhibition on the levels of its substrates, cAMP and cGMP, in the striatum.
Materials:
-
PDE10A inhibitor
-
Rodents (rats or mice)
-
Brain tissue homogenization buffer
-
Commercial ELISA or LC-MS/MS-based assay kits for cAMP and cGMP
-
Microplate reader or LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Administer the PDE10A inhibitor or vehicle to the animals at various doses.
-
-
Tissue Collection:
-
At a specified time point after dosing, euthanize the animals and rapidly dissect the striatum.
-
Immediately freeze the tissue in liquid nitrogen to prevent cyclic nucleotide degradation.
-
-
Sample Preparation:
-
Homogenize the frozen striatal tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
cAMP/cGMP Quantification:
-
Data Analysis:
-
Normalize the cyclic nucleotide concentrations to the total protein concentration in each sample.
-
Compare the levels of cAMP and cGMP in the inhibitor-treated groups to the vehicle-treated control group.
-
Western Blotting for Phosphorylated CREB (pCREB)
This protocol outlines the detection of changes in the phosphorylation of CREB, a downstream effector of cAMP signaling, following PDE10A inhibition.
Objective: To assess the functional consequence of increased cAMP levels by measuring the phosphorylation of CREB at Serine 133.
Materials:
-
Striatal tissue lysates from inhibitor- and vehicle-treated animals
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the striatal lysates.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total CREB antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pCREB and total CREB.
-
Calculate the ratio of pCREB to total CREB for each sample and compare between treatment groups.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. celonpharma.com [celonpharma.com]
- 2. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain PET measurement of PDE10A occupancy by TAK-063, a new PDE10A inhibitor, using [11 C]T-773 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A human [(11)C]T-773 PET study of PDE10A binding after oral administration of TAK-063, a PDE10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to PDE10A PET Tracers: AMG-7980 vs. AMG-580
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two positron emission tomography (PET) tracers, AMG-7980 and AMG-580, for the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key therapeutic target for various neuropsychiatric disorders, including schizophrenia and Huntington's disease, making the in vivo quantification of its expression and occupancy by drug candidates a critical aspect of clinical development.[1][2] This comparison is supported by experimental data to assist researchers in selecting the appropriate tracer for their preclinical and clinical studies.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for [¹¹C]this compound and [¹⁸F]AMG-580, highlighting the superior characteristics of AMG-580 as a PDE10A PET tracer.
| Parameter | [¹¹C]this compound | [¹⁸F]AMG-580 | Species |
| Radiolabel | Carbon-11 | Fluorine-18 | - |
| Binding Affinity (K D ) | 0.94 nM | 71.9 pM | Rat, Baboon |
| Binding Potential (BP ND ) - Putamen | 0.65 (Graphical), 0.76 (SRTM) | 3.38 (2TC), 3.16 (Logan), 2.92 (SRTM) | Non-human primate |
| Binding Potential (BP ND ) - Caudate | 0.23 (Graphical), 0.42 (SRTM) | 2.34 (2TC), 2.34 (Logan), 2.01 (SRTM) | Non-human primate |
| In Vivo Specificity (Striatum/Thalamus Ratio) | 10 | High specific uptake in striatum | Rat, Non-human primate |
| In Vivo Brain Uptake | Good uptake (1.2% ID/g tissue in striatum) | Prominent uptake | Rat |
| Pharmacokinetics | Fast washout | Slower washout | Non-human primate |
Data compiled from multiple sources.[1][3][4][5][6] 2TC: Two-Tissue Compartment Model; SRTM: Simplified Reference Tissue Model; Logan: Logan Graphical Analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and AMG-580 are as follows:
In Vitro Binding Assays
-
Objective: To determine the binding affinity (K D ) of the tracers to PDE10A.
-
Method:
-
Striatal tissue from rats, baboons, and humans was homogenized.[1]
-
Saturation binding assays were performed using the tritiated form of the tracers ([³H]this compound or [³H]AMG-580).[1][6]
-
Homogenates were incubated with increasing concentrations of the radiolabeled tracer.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled PDE10A inhibitor.
-
The bound and free radioactivity were separated by filtration.
-
The K D and B max (maximum number of binding sites) were calculated by Scatchard analysis of the saturation binding data.[5][6]
-
Autoradiography
-
Objective: To visualize the distribution of PDE10A in the brain.
-
Method:
-
Rat brains were sectioned into thin slices.
-
The brain slices were incubated with the tritiated tracer ([³H]this compound or [³H]AMG-580).[1][6]
-
To determine non-specific binding, adjacent sections were incubated with the tracer in the presence of a PDE10A inhibitor.[6]
-
The sections were washed, dried, and exposed to a phosphor imaging plate or film.
-
The resulting images showed the specific binding of the tracer to PDE10A-rich regions like the striatum.[1][6]
-
In Vivo PET Imaging in Non-Human Primates
-
Objective: To evaluate the in vivo performance of the PET tracers, including their brain uptake, kinetics, and binding potential.
-
Method:
-
Animal Preparation: Non-human primates (rhesus monkeys or baboons) were anesthetized and positioned in a PET scanner.[4][5] An MRI of each animal's brain was obtained for anatomical reference.
-
Tracer Administration: A bolus of the radiolabeled tracer ([¹¹C]this compound or [¹⁸F]AMG-580) was injected intravenously.[4][5]
-
Dynamic PET Scan: Dynamic PET images were acquired for a period of up to 180 minutes to measure the tracer's distribution and kinetics in the brain.[4][7]
-
Metabolite Analysis: Blood samples were collected throughout the scan to measure the concentration of the parent tracer and its radioactive metabolites in the plasma.[4][5]
-
Data Analysis:
-
Regions of interest (ROIs) were defined on the individual MRIs and transferred to the co-registered PET images.[4][5]
-
Time-activity curves were generated for different brain regions.
-
The binding potential (BP ND ), a measure of the density of available receptors, was calculated using kinetic models such as the Simplified Reference Tissue Model (SRTM), Logan graphical analysis, or a two-tissue compartment model (2TC), with the thalamus or cerebellum serving as the reference region.[4][5]
-
-
Target Occupancy Studies
-
Objective: To demonstrate that the tracer binding is specific to PDE10A and to measure the occupancy of the enzyme by a PDE10A inhibitor.
-
Method:
-
Baseline PET scans were performed as described above.
-
A PDE10A inhibitor was administered to the non-human primates at varying doses.[4][5]
-
Post-treatment PET scans were conducted to measure the displacement of the tracer by the inhibitor.
-
The reduction in the tracer's binding potential was used to calculate the percentage of PDE10A target occupancy by the inhibitor at different doses.[4]
-
Visualizing the PDE10A Signaling Pathway
The following diagram illustrates the role of PDE10A in the cyclic nucleotide signaling cascade within a neuron. PDE10A hydrolyzes both cAMP and cGMP, thereby regulating downstream signaling pathways that are crucial for neuronal function.
Caption: PDE10A signaling cascade in a postsynaptic neuron.
Summary and Conclusion
The development of PET tracers for PDE10A has evolved to meet the demands of clinical drug development. While [¹¹C]this compound was an early candidate that demonstrated specific binding to PDE10A, its rapid washout kinetics and lower binding potential in non-human primates limited its utility for accurately quantifying target occupancy in clinical studies.[3][4]
To address these limitations, [¹⁸F]AMG-580 was developed. This second-generation tracer exhibits several key advantages:
-
Higher Binding Potential: [¹⁸F]AMG-580 has a significantly higher binding potential (BP ND ) in the striatum of non-human primates compared to [¹¹C]this compound, allowing for a more precise measurement of PDE10A levels.[3][5]
-
Slower Kinetics: The slower washout rate of [¹⁸F]AMG-580 from the brain provides a wider window for imaging and more reliable quantification.[3]
-
Favorable Radiolabel: The use of Fluorine-18, with its longer half-life (110 minutes) compared to Carbon-11 (20 minutes), allows for more flexible and centralized production and distribution of the tracer for multi-center clinical trials.
References
- 1. AMG 580: a novel small molecule phosphodiesterase 10A (PDE10A) positron emission tomography tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosynthesis and initial characterization of a PDE10A specific PET tracer [18F]AMG 580 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid identification of a novel small molecule phosphodiesterase 10A (PDE10A) tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of AMG-7980 Binding Across Species: A Guide for Researchers
This guide provides a comparative overview of the binding characteristics of AMG-7980, a selective ligand for phosphodiesterase 10A (PDE10A). The information is intended for researchers, scientists, and professionals in drug development. While direct, quantitative in-vitro cross-species binding affinity data (such as Kᵢ or IC₅₀ values) for this compound is not publicly available, this document summarizes the existing in-vivo binding data in non-human primates and presents a representative experimental protocol for determining binding affinity.
Cross-Species Binding Profile of this compound
This compound has been primarily characterized as a positron emission tomography (PET) tracer for imaging PDE10A in the brain. The available quantitative data comes from in-vivo studies in non-human primates, where the binding potential (BPND) of [¹¹C]this compound was measured. BPND is an indicator of the density of available receptors that a radiotracer can bind to.
Table 1: In-Vivo Binding Potential (BPND) of [¹¹C]this compound in Non-Human Primate Brain
| Brain Region | Binding Potential (BPND) by Graphical Method | Binding Potential (BPND) by SRTM* Method |
| Caudate | 0.23 | 0.42 |
| Putamen | 0.65 | 0.76 |
| Globus Pallidus | 0.51 | 0.75 |
*SRTM (Simplified Reference Tissue Model) is a common method for the quantitative analysis of PET imaging data.[1][2]
Experimental Methodologies
A definitive, published protocol for determining the cross-species binding of this compound is not available. However, a standard competitive radioligand binding assay would be the conventional method to ascertain the binding affinity (Kᵢ) of this compound for PDE10A from different species. Below is a representative protocol.
Protocol: PDE10A Competitive Radioligand Binding Assay
Objective: To determine the in-vitro binding affinity (Kᵢ) of this compound for PDE10A from various species (e.g., human, monkey, rat, mouse).
Materials:
-
Enzyme Source: Recombinant PDE10A from the species of interest.
-
Radioligand: A specific, high-affinity PDE10A radioligand (e.g., [³H]-MP-10).
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH containing magnesium chloride.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound over a wide concentration range.
-
Dilute the PDE10A enzyme and the radioligand in the assay buffer. The radioligand concentration is typically kept at or below its Kᴅ value.
-
-
Incubation:
-
In a multi-well plate, combine the PDE10A enzyme, the radioligand, and either buffer (for total binding), a saturating concentration of a non-radiolabeled PDE10A inhibitor (for non-specific binding), or the test compound (this compound).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Detection:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Visual Representations
To aid in the understanding of the experimental context and the biological role of PDE10A, the following diagrams are provided.
Caption: The PDE10A signaling cascade.
Caption: Workflow for a competitive binding assay.
References
Reproducibility of PDE10A PET Scans: A Comparative Guide to [11C]AMG-7980 and Alternative Tracers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reproducibility of Positron Emission Tomography (PET) scan results for imaging the phosphodiesterase 10A (PDE10A) enzyme, with a focus on [11C]AMG-7980 and its alternatives.
The development of PET tracers for PDE10A is crucial for advancing our understanding of neuropsychiatric disorders such as Huntington's disease, Parkinson's disease, and schizophrenia, where this enzyme plays a significant role.[1] A key characteristic for a reliable PET tracer is the reproducibility of its signal, ensuring that observed changes are due to biological phenomena rather than measurement error. This guide summarizes the available data on the test-retest reliability of several PDE10A PET tracers.
Quantitative Data on Tracer Reproducibility
The following table summarizes the test-retest variability for [11C]this compound and two alternative PDE10A PET tracers, [18F]MNI-659 and [11C]IMA107. Lower test-retest variability indicates higher reproducibility.
| Tracer | Key Parameter | Test-Retest Variability | Intraclass Correlation Coefficient (ICC) | Species | Key Regions of Interest |
| [11C]this compound | Binding Potential (BPND) | Data not available | Data not available | Non-human primate | Striatum, Globus Pallidus |
| [18F]MNI-659 | Nondisplaceable Binding Potential (BPND) | < 10% | > 0.9 | Human | Caudate, Putamen, Globus Pallidus |
| [11C]IMA107 | Nondisplaceable Binding Potential (BPND) | < 12% | Data not available | Human | Caudate, Putamen, Ventral Striatum, Globus Pallidus |
Data for [11C]this compound is from initial characterization studies in non-human primates, and as such, direct human test-retest reproducibility data is not yet available.[2]
Comparison of PDE10A PET Tracers
Initial studies with [11C]this compound in non-human primates have demonstrated its potential as a selective PDE10A PET tracer, with specific binding observed in the striatum and globus pallidus.[2] However, comprehensive test-retest reproducibility studies in humans have not yet been published.
In contrast, [18F]MNI-659 has shown excellent reproducibility in human studies, with a test-retest variability of less than 10% for the nondisplaceable binding potential (BPND) and a high intraclass correlation coefficient (ICC) of over 0.9.[3] This low variability and high reliability make it a strong candidate for longitudinal studies monitoring disease progression or treatment effects.[3][4]
[11C]IMA107 also demonstrates good reproducibility, with test-retest variability for BPND reported to be under 12% in key brain regions such as the caudate, putamen, ventral striatum, and globus pallidus.[5]
Experimental Protocols
The methodologies for evaluating PET tracer reproducibility typically involve a test-retest study design where the same subject is scanned twice within a short period.
General Protocol for a PDE10A PET Reproducibility Study:
-
Subject Recruitment: Healthy volunteers or a specific patient population are recruited.
-
Tracer Administration: A bolus injection of the radiotracer (e.g., [11C]this compound, [18F]MNI-659, or [11C]IMA107) is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan is performed to measure the tracer's distribution in the brain over time.
-
Arterial Blood Sampling (for some studies): To provide an input function for kinetic modeling, arterial blood samples may be collected throughout the scan.
-
Image Analysis: PET images are co-registered with anatomical MRI scans. Time-activity curves are generated for various brain regions of interest.
-
Kinetic Modeling: Mathematical models, such as the simplified reference tissue model (SRTM), are applied to the time-activity curves to estimate key parameters like the binding potential (BPND).[2]
-
Retest Scan: The entire procedure is repeated on the same subject, typically on the same day or within a few weeks.
-
Statistical Analysis: Test-retest variability and the intraclass correlation coefficient (ICC) are calculated to assess reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow of a PET tracer reproducibility study.
Caption: Workflow of a PET tracer test-retest reproducibility study.
References
- 1. PET Radioligands for imaging of the PDE10A in human: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Link: A Comparative Guide to Correlating PDE10A Target Occupancy with Behavioral Outcomes Using AMG-7980
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relationship between target occupancy of Phosphodiesterase 10A (PDE10A) inhibitors and behavioral outcomes, with a special focus on the utility of AMG-7980 as a key research tool. This compound is a highly specific ligand for PDE10A, an enzyme predominantly expressed in the medium spiny neurons of the striatum.[1][2] Its primary application in research is as a Positron Emission Tomography (PET) tracer to quantify the in-vivo target occupancy of other therapeutic PDE10A inhibitors.[2][3] This guide will delve into the experimental data and methodologies that establish this critical link for potential treatments of neuropsychiatric and neurodegenerative disorders such as schizophrenia and Huntington's disease.
The Role of PDE10A and the Significance of Target Occupancy
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the brain that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers involved in intracellular signaling. By inhibiting PDE10A, the levels of cAMP and cGMP increase, which can modulate the activity of the striatal circuits implicated in various neurological and psychiatric conditions. Therefore, PDE10A inhibitors are being actively investigated as potential therapeutics.
Establishing a clear relationship between the degree of PDE10A inhibition (target occupancy) and the resulting behavioral effects is paramount for the successful clinical development of these compounds. This is where tools like the PET tracer [11C]this compound become indispensable, allowing researchers to visualize and quantify how much of the target enzyme is engaged by a drug candidate at various doses.[3]
Comparative Analysis of PDE10A Inhibitors: Target Occupancy and Behavioral Correlates
The following tables summarize key data from preclinical studies on various PDE10A inhibitors, where target occupancy, often measured using tracers like this compound, is correlated with behavioral outcomes in animal models of schizophrenia and Huntington's disease.
Table 1: PDE10A Inhibitors in Preclinical Models of Schizophrenia
| Compound | Animal Model | Target Occupancy Measurement Method | Effective Target Occupancy | Behavioral Outcome | Reference |
| MK-8189 | Rat | [3H]MK-8193 (ex vivo) | ~47-48% | Reversal of MK-801-induced deficit in prepulse inhibition (PPI); Decreased conditioned avoidance responding. | [4] |
| PF-02545920 | Healthy Human Volunteers | [18F]MNI-659 PET | 14-27% (10 mg), 45-63% (20 mg) | Not applicable (healthy volunteers). Clinical trials in schizophrenia patients showed no significant separation from placebo. | [5][6] |
| TAK-063 | Rhesus Monkey | [11C]T-773 PET | 35.2% (0.2 mg/kg), 83.2% (1.6 mg/kg) | Clinical trials in schizophrenia patients showed some favorable change in global clinical impressions at ~30% occupancy, but overall failed to demonstrate convincing efficacy. | [5][7] |
| Papaverine | Rat | Not specified | Not specified | Attenuated PCP-induced deficits in attentional set-shifting. | [8] |
| MP-10 | Mouse | Not specified | Not specified | Increased sociality in social approach/avoidance assay; enhanced social odor recognition. | [9] |
| CPL500036 | Rat | Not specified | MED of 0.6 mg/kg for catalepsy | Induced dose-dependent catalepsy, a potential side effect. | [10] |
Table 2: PDE10A Inhibitors in Preclinical Models of Huntington's Disease
| Compound | Animal Model | Target Occupancy Measurement Method | Effective Target Occupancy | Behavioral Outcome | Reference |
| TP-10 | R6/2 Mouse | Not specified | Not specified | Ameliorated behavioral and neuropathological sequel of mutant huntingtin expression. | [11][12] |
| PF-02545920 | Huntington's Disease Patients | Not specified | Not specified | No significant effect on the primary motor score outcome; dose-dependent improvement in Q-motor score. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Measurement of PDE10A Target Occupancy using PET with [11C]this compound
This protocol describes a typical non-human primate PET study to determine the target occupancy of a novel PDE10A inhibitor.
-
Animal Preparation: A non-human primate is anesthetized and positioned in a PET scanner.
-
Radiotracer Administration: A bolus injection of [11C]this compound is administered intravenously.[3]
-
Dynamic PET Scanning: Dynamic PET scans are acquired over a period of time (e.g., 90-120 minutes) to measure the uptake and distribution of the radiotracer in the brain.[3]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites, which is used to generate a metabolite-corrected input function.[3]
-
Data Analysis: The PET data is analyzed using kinetic modeling techniques (e.g., Logan graphical analysis) with the metabolite-corrected plasma input function to estimate the binding potential (BPND) of the radiotracer in different brain regions, particularly the striatum where PDE10A is highly expressed.[3]
-
Occupancy Calculation: To determine the target occupancy of a PDE10A inhibitor, a baseline scan is performed without the drug. Subsequently, the animal is treated with the inhibitor, and a second PET scan is conducted. The percentage reduction in the BPND of [11C]this compound in the presence of the inhibitor compared to the baseline scan represents the target occupancy.[3]
Behavioral Assays in Rodent Models
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Procedure: The animal is placed in the startle chamber and allowed to acclimate. The test session consists of a series of trials, including:
-
Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. Deficits in PPI are indicated by a lower percentage of inhibition.[14][15][16]
This test assesses motor coordination and balance.
-
Apparatus: A rotating rod on which the animal is placed. The speed of rotation can be constant or accelerating.
-
Procedure: The animal is placed on the rotating rod, and the latency to fall off is recorded.[1][17]
-
Training: Animals are typically trained for a few days to reach a stable baseline performance.
-
Testing: During the test session, the latency to fall is measured over several trials. Motor impairment is indicated by a shorter latency to fall from the rod.[1][17]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological and experimental frameworks.
Caption: Simplified signaling pathway of Dopamine D1 receptor and the role of PDE10A.
Caption: Experimental workflow for developing PDE10A inhibitors.
Caption: Relationship between dose, occupancy, and behavioral outcome.
References
- 1. Motor Assessment in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo measurement of PDE10A enzyme occupancy by positron emission tomography (PET) following single oral dose administration of PF-02545920 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain PET measurement of PDE10A occupancy by TAK-063, a new PDE10A inhibitor, using [11 C]T-773 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE10A inhibition reverses subchronic PCP-induced deficits in attentional set-shifting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 11. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 12. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 14. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
Selectivity profile of AMG-7980 for PDE10A.
For researchers and professionals in drug development, the precise selectivity of a chemical probe is paramount. This guide provides a comparative overview of the selectivity and performance of AMG-7980, a potent inhibitor of phosphodiesterase 10A (PDE10A), against other phosphodiesterase (PDE) families. The data presented herein is supported by detailed experimental methodologies to ensure reproducibility and accurate interpretation.
This compound is recognized as a highly specific ligand for PDE10A, an enzyme predominantly expressed in the medium spiny neurons of the striatum and implicated in various neuropsychiatric disorders. Its utility as a positron emission tomography (PET) tracer underscores its high affinity and specificity for its target.[1] This guide delves into the quantitative measures of this selectivity, offering a valuable resource for comparative analysis.
Comparative Selectivity Profile
This compound itself has a reported half-maximal inhibitory concentration (IC50) of 1.9 nM for PDE10A.[1] To illustrate the typical selectivity of this class of inhibitors, the following table presents data for a closely related benzimidazole (B57391) derivative, AMG 579, which also demonstrates high potency and selectivity for PDE10A.
| Phosphodiesterase Family | IC50 (nM) of AMG 579 | Representative Inhibitor for Comparison |
| PDE10A | 0.19 | - |
| PDE1 | >10,000 | Nimodipine |
| PDE2 | >10,000 | EHNA |
| PDE3 | >10,000 | Enoximone |
| PDE4 | >10,000 | Rolipram |
| PDE5 | >10,000 | Sildenafil |
| PDE7 | >10,000 | BRL-50481 |
| PDE8 | >10,000 | Dipyridamole |
| PDE9 | >10,000 | BAY 73-6691 |
This data for AMG 579 is presented as a surrogate to represent the high selectivity characteristic of the PDE10A inhibitor class to which this compound belongs.
PDE10A Signaling Pathway and Inhibition
PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). In striatal neurons, this enzymatic activity modulates dopamine (B1211576) signaling pathways, which are critical for motor control, motivation, and cognition. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, thereby potentiating the signaling cascades downstream of dopamine receptor activation.
Experimental Protocols
The determination of the selectivity profile of a PDE inhibitor like this compound involves a series of robust in vitro assays. Below are the detailed methodologies for two common approaches.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target enzyme.
-
Objective: To determine the affinity (Ki) of this compound for PDE10A and other PDE family members.
-
Materials:
-
Recombinant human PDE enzymes (full panel).
-
A suitable radioligand with high affinity and selectivity for each PDE subtype (e.g., [³H]-rolipram for PDE4, [³H]-sildenafil for PDE5, and a specific tracer like [³H]AMG 580 for PDE10A).
-
This compound and other reference inhibitors.
-
Scintillation fluid and a scintillation counter.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate co-factors like Mg²⁺).
-
Glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, incubate a constant concentration of the recombinant PDE enzyme and the corresponding radioligand with varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Phosphodiesterase Enzyme Activity Assay
This assay directly measures the enzymatic activity of PDEs and the inhibitory effect of the test compound.
-
Objective: To determine the IC50 of this compound against the hydrolytic activity of various PDE enzymes.
-
Materials:
-
Recombinant human PDE enzymes.
-
Cyclic nucleotides (cAMP and/or cGMP) as substrates.
-
This compound and other reference inhibitors.
-
Assay buffer.
-
Detection reagents (e.g., for fluorescence polarization, colorimetric, or luminescence-based readouts).
-
A microplate reader.
-
-
Procedure (Example using Fluorescence Polarization):
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the PDE enzyme and incubate with the different concentrations of this compound.
-
Initiate the reaction by adding a fluorescently labeled cAMP or cGMP substrate.
-
Allow the enzymatic reaction to proceed for a defined period.
-
Stop the reaction and add a binding agent that specifically binds to the hydrolyzed monophosphate product.
-
Measure the fluorescence polarization on a microplate reader. The binding of the hydrolyzed product to the larger binding agent results in a change in polarization.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
Benchmarking AMG-7980: A Comparative Guide to CNS PET Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 10A (PDE10A) PET tracer, AMG-7980, against other prominent central nervous system (CNS) PET tracers. The following sections detail quantitative performance data, experimental protocols, and relevant biological pathways to assist researchers in selecting the most appropriate imaging agent for their preclinical and clinical studies.
Quantitative Data Comparison
The performance of this compound is benchmarked against tracers targeting PDE10A, neuroinflammation (TSPO), and synaptic density (SV2A). The following tables summarize key quantitative data from studies conducted in non-human primates, providing a basis for cross-target and within-target comparisons.
Table 1: Comparison of PDE10A PET Tracers in Non-Human Primates
| Tracer | Target | Brain Region | Binding Potential (BPND) | Modeling Method | Species |
| [11C]this compound | PDE10A | Caudate | 0.42 | SRTM | Not Specified |
| Putamen | 0.76 | SRTM | Not Specified | ||
| Globus Pallidus | 0.75 | SRTM | Not Specified | ||
| [18F]AMG-580 | PDE10A | Putamen | 3.16 | Logan | Rhesus |
| Caudate | 2.34 | Logan | Rhesus | ||
| Putamen | 2.92 | SRTM | Rhesus | ||
| Caudate | 2.01 | SRTM | Rhesus | ||
| [11C]MP-10 | PDE10A | Not Specified | - | - | Baboon |
| [18F]MNI-659 | PDE10A | Not Specified | - | - | Cynomolgus Monkey |
| [11C]TZ1964B | PDE10A | Not Specified | - | - | Cynomolgus Monkey |
SRTM: Simplified Reference Tissue Model; Logan: Logan Graphical Analysis.
Table 2: Performance of Alternative CNS PET Tracers in Non-Human Primates
| Tracer | Target | Brain Region | Outcome Measure | Value | Modeling Method | Species |
| [11C]PBR28 | TSPO (Neuroinflammation) | Whole Brain | VT Increase (post-LPS) | 29-62% | 2-Tissue Compartment | Baboon |
| [11C]UCB-J | SV2A (Synaptic Density) | Gray Matter Regions | VT | ~25-55 mL/cm³ | 1-Tissue Compartment | Rhesus Macaque |
VT: Volume of Distribution; LPS: Lipopolysaccharide.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of PET imaging studies. Below are summaries of the experimental protocols used for the cited tracers.
[11C]this compound (PDE10A Imaging)
-
Radiosynthesis: [11C]this compound was prepared via a one-pot, two-step reaction.[1]
-
Animal Model: Non-human primates.[1]
-
Imaging Protocol: Dynamic PET scans were performed following either a bolus or a bolus plus constant infusion of the tracer.[1]
-
Data Analysis: Regions of interest (ROIs) were delineated on co-registered MRI scans. The simplified reference tissue model (SRTM) was used to derive the binding potential (BPND), with the thalamus serving as the reference tissue.[1]
[11C]PBR28 (TSPO Imaging)
-
Radiosynthesis: The precursor for [11C]PBR28 was obtained from the NIMH Chemical Synthesis and Drug Supply Program.[2]
-
Imaging Protocol: Dynamic PET scans were conducted before and at various time points after intravenous administration of lipopolysaccharide (LPS) to induce systemic inflammation.[2][3]
-
Data Analysis: A two-tissue compartmental model was employed, using a metabolite-corrected arterial plasma curve as the input function to calculate the total volume of distribution (VT).[2][3]
[11C]UCB-J (SV2A Imaging)
-
Radiosynthesis: [11C]UCB-J was synthesized by 11C-methylation of the 3-pyridyl trifluoroborate precursor using 11C-methyl iodide via a Suzuki-Miyaura cross-coupling reaction.[4][5]
-
Imaging Protocol: Dynamic PET scans of 2 hours were acquired with arterial sampling to obtain the input function.[4][5]
-
Data Analysis: The regional volume of distribution (VT) was estimated using a one-tissue compartment model.[4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the biological pathways targeted by each class of tracer and a generalized experimental workflow for CNS PET imaging.
References
- 1. Initial characterization of a PDE10A selective positron emission tomography tracer [11C]AMG 7980 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endotoxin-Induced Systemic Inflammation Activates Microglia: [11C]PBR28 Positron Emission Tomography in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endotoxin-induced systemic inflammation activates microglia: [¹¹C]PBR28 positron emission tomography in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Glycoprotein 2A in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AMG-7980: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of investigational compounds is as crucial as the discoveries they yield. Proper disposal of substances like AMG-7980, a research chemical, is a critical component of laboratory safety and environmental stewardship. This guide provides essential information and procedural steps to ensure the safe and compliant disposal of this compound.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this and all research compounds with a high degree of caution. Assume that the substance may be harmful if ingested, inhaled, or comes into contact with skin. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
In the event of a spill, the area should be immediately secured. Trained personnel should manage the cleanup using appropriate absorbent materials and decontamination procedures. All materials used in the cleanup must be disposed of as hazardous waste.
Core Principles for the Disposal of Research-Grade Compounds
The disposal of any chemical waste is governed by local, state, and federal regulations. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance. The following steps are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
Step-by-Step Disposal Protocol for this compound Waste
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, tubes, gloves, and bench paper, must be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions and any liquid media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's EHS.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Specify the concentration of the compound in the waste.
-
Provide the name of the principal investigator, laboratory location, and the date the waste was first added to the container.
-
Adhere to any additional labeling requirements mandated by your institution.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Decontamination of Work Surfaces and Equipment:
-
Following any work with this compound, thoroughly decontaminate all work surfaces and non-disposable equipment.
-
A standard procedure involves wiping surfaces with a detergent solution, followed by 70% ethanol (B145695) or another suitable disinfectant.
-
All cleaning materials, such as wipes and paper towels, must be disposed of as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty vials and containers that held this compound are also considered hazardous waste.
-
These should be placed in the solid hazardous waste container without being rinsed into the sink.
-
-
Arranging for Disposal:
-
When the waste container is full, or in accordance with your institution's policies, contact your licensed hazardous waste disposal service for pickup.
-
Complete all required paperwork for the waste disposal manifest accurately.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible.
Personal protective equipment for handling AMG-7980
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AMG-7980. The following procedures and recommendations are based on general laboratory best practices for handling potent kinase inhibitors and other hazardous research compounds. A thorough, compound-specific risk assessment should be conducted before handling this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its nature as a potent phosphodiesterase 10A (PDE10A) ligand intended for research use, this compound should be handled with stringent safety precautions to minimize exposure.[1] Adherence to the recommended Personal Protective Equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended for added protection.[2] |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a splash hazard. |
| Body Protection | Lab Coat/Protective Gown | A disposable, long-sleeved gown with a closed front and tight cuffs is necessary to protect the body and clothing from potential spills.[3] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or powder containment hood to prevent inhalation of dust particles.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
All work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[2]
-
Ensure easy access to an eyewash station and a safety shower.
-
Prepare all necessary materials, including dedicated utensils (spatulas, weigh boats), and appropriate waste containers before handling the compound.
-
-
Compound Weighing and Preparation :
-
Wear all required PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound powder using dedicated, clean utensils.
-
Clean all utensils and the work surface with an appropriate solvent (e.g., 70% ethanol) immediately after use.
-
-
In-Vitro and In-Vivo Dosing :
-
Storage :
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste : Collect all solid waste, including contaminated gloves, gowns, and disposable labware, in a clearly labeled hazardous waste container.[2]
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed and clearly labeled hazardous waste container.[2]
-
Contaminated Sharps : Dispose of any contaminated sharps in a puncture-resistant sharps container labeled for hazardous chemical waste.
Experimental Protocols
Protocol for Handling a Chemical Spill
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert : Immediately evacuate the area and alert others in the vicinity.
-
Don PPE : Before cleaning the spill, don the appropriate PPE, including double nitrile gloves, a disposable gown, safety goggles, and an N95 or higher respirator.[2]
-
Contain the Spill : Cover the spill with absorbent pads, working from the outside in to prevent spreading.[2]
-
Clean the Area : Clean the affected area with a suitable solvent or a deactivating agent if one is available.
-
Dispose of Waste : Collect all contaminated materials, including absorbent pads and used PPE, in a designated hazardous waste bag.[2]
-
Report the Incident : Report the spill to the appropriate safety personnel at your institution.
Caption: Workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
